m-Cresol Purple
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26-21/h3-12,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQIKGSZDTXODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67763-22-8 (mono-hydrochloride salt) | |
| Record name | 3-Cresol purple | |
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DSSTOX Substance ID |
DTXSID3062316 | |
| Record name | m-Cresol Purple | |
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Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 3-Cresol purple | |
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CAS No. |
2303-01-7 | |
| Record name | m-Cresol purple | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Cresol purple | |
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| Record name | m-Cresol purple | |
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| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methyl- | |
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| Record name | m-Cresol Purple | |
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| Record name | m-cresol purple | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.237 | |
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| Record name | CRESOL PURPLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ODZ58K3D | |
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Foundational & Exploratory
m-Cresol Purple chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye widely utilized as a pH indicator in various scientific and industrial applications.[1][2] Its distinct color changes at two different pH ranges make it a valuable tool for researchers, particularly in spectrophotometric pH measurements, capnography, and staining biological samples.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound.
Chemical Structure and Identification
This compound is a synthetic organic compound with a complex structure that gives rise to its pH-indicating properties.
IUPAC Name: 4,4'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methylphenol]
Chemical Formula: C₂₁H₁₈O₅S
Molecular Weight: 382.43 g/mol
CAS Number: 2303-01-7
Synonyms: m-Cresolsulfonphthalein, Metacresol purple
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, storage, and application.
| Property | Value | Reference |
| Appearance | Green to dark green or purplish crystalline powder | |
| Solubility | Soluble in water, ethanol, and dilute acids and alkalis. Slightly soluble in alcohol. | |
| Storage Temperature | +2°C to +30°C | |
| Bulk Density | 480 kg/m ³ |
pH Indicator Properties
This compound is a highly effective pH indicator with two distinct transition ranges, making it suitable for a variety of analytical procedures.
| pH Range | Color Change | Reference |
| 1.2 - 2.8 | Red to Yellow | |
| 7.4 - 9.0 | Yellow to Purple/Violet |
The color transition of this compound is a result of changes in its molecular structure in response to varying hydrogen ion concentrations. The logical relationship of this color change with pH is illustrated in the diagram below.
Caption: Logical flow of this compound's color change with increasing pH.
Spectrophotometric Data
For quantitative applications, such as spectrophotometric pH measurements, the absorption characteristics of this compound are critical.
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | 574-582 nm | |
| Absorption Maximum in 0.1N NaOH | 578-584 nm | |
| Absorptivity (A1%/1cm at λmax in 0.1N NaOH) | >350 | |
| pKa | 8.32 (in seawater) |
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v Aqueous)
A common preparation for a working indicator solution involves dissolving 0.1 g of this compound in 100 mL of water. The pH of the resulting solution is typically in the range of 7.0-9.0. For specific applications, such as spectrophotometric pH measurements in seawater, the indicator may need to be purified.
Spectrophotometric pH Measurement
The use of this compound for spectrophotometric pH determination is a precise method. The general workflow for this application is outlined below.
Caption: Experimental workflow for determining pH using this compound and spectrophotometry.
Detailed Methodology:
-
Indicator Purification: For high-accuracy measurements, commercially available this compound may require purification to remove impurities that can affect absorbance readings. A common method is flash chromatography.
-
Solution Preparation: Prepare a stock solution of the purified this compound. The concentration will depend on the specific application and cuvette path length.
-
Spectrophotometer Setup: A dual-beam spectrophotometer is often used. The instrument should be blanked with the sample before the addition of the indicator.
-
Absorbance Measurement: The indicator is added to the sample, and the absorbance is measured at two wavelengths corresponding to the acidic and basic forms of the indicator (e.g., 434 nm and 578 nm for seawater pH). An additional measurement at a wavelength where the indicator does not absorb (e.g., 730 nm) can be used to correct for baseline drift.
-
pH Calculation: The pH is calculated using the following equation, which is a form of the Henderson-Hasselbalch equation:
pH = pKₐ + log₁₀((R - e₁)/(e₂ - R * e₃))
Where:
-
pKₐ is the acid dissociation constant of the indicator at the experimental temperature and salinity.
-
R is the ratio of the absorbances at the two wavelengths.
-
e₁, e₂, and e₃ are molar absorptivity ratios of the indicator species.
-
Applications
Beyond its primary use as a pH indicator, this compound has several other applications in research and clinical settings:
-
Capnography: It is used as a colorimetric indicator to detect end-tidal carbon dioxide, which is crucial for confirming successful tracheal intubation in emergencies. When exposed to CO₂, the indicator changes color from purple to yellow due to the formation of carbonic acid.
-
Biological Staining: this compound can be employed to stain epithelial cells and proteins.
-
Food Spoilage Detection: It has been utilized in colorimetric sensor arrays to assess the spoilage of poultry meat.
-
Drug Development: While not a direct therapeutic agent, its use in precise pH measurement is critical in various stages of drug development, including formulation and quality control.
Safety and Handling
This compound is considered nonhazardous under GHS classifications. However, as with all laboratory chemicals, it should be handled with care. It can stain skin and clothing. Standard laboratory safety practices, including the use of gloves and eye protection, are recommended. In case of contact, wash the affected area with plenty of water.
References
An In-depth Technical Guide to m-Cresol Purple as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of meta-Cresol Purple (m-CP), a versatile pH indicator widely utilized in scientific research and industrial applications. This document details its distinct pH ranges, corresponding color transitions, and standardized experimental protocols for its use in various analytical techniques, including titrimetry and spectrophotometry.
Meta-Cresol Purple, a triarylmethane dye also known as m-cresolsulfonphthalein, is a valuable tool for determining the hydrogen ion concentration in aqueous solutions.[1][2][3] Its utility is marked by two distinct and useful pH ranges, making it suitable for a variety of analytical applications.[1][4]
Core Properties and pH-Dependent Color Changes
m-Cresol Purple is characterized by its dual-range pH indication, a feature that allows it to be used in both strongly acidic and near-neutral to slightly alkaline conditions. The indicator undergoes clear and observable color changes at these specific pH thresholds. Below a pH of 1.2, the indicator presents a red color, transitioning to yellow as the pH rises to 2.8. It maintains this yellow hue through the neutral pH range until it approaches a pH of 7.4, at which point it begins a second transition to a violet or purple color, which is fully achieved at a pH of 9.0 and above.
The following table summarizes the quantitative data associated with the pH-indicating properties of this compound:
| Property | Acidic Range | Alkaline Range |
| pH Transition Range | 1.2 – 2.8 | 7.4 – 9.0 |
| Color Change | Red to Yellow | Yellow to Purple/Violet |
| pKa | - | 8.3 |
Experimental Protocols
Accurate and reproducible results when using this compound are contingent on the proper preparation of the indicator solution and adherence to established analytical methods.
Preparation of this compound Indicator Solution for Titration
This protocol is suitable for general laboratory applications such as acid-base titrations.
Materials:
-
This compound powder
-
0.05N Sodium Hydroxide (NaOH) solution
-
95% Ethanol
-
Distilled or deionized water
-
100.00 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 40 mg of this compound powder.
-
Transfer the weighed powder into a 100.00 mL volumetric flask.
-
Add 2.08 mL of 0.05N NaOH solution and 20.00 mL of 95% ethanol to the volumetric flask.
-
Gently swirl the flask until the this compound is completely dissolved.
-
Dilute the solution to the 100.00 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure a homogenous solution. The final concentration of this solution will be approximately 0.4 g/L.
Preparation of this compound for Spectrophotometric Determination of Seawater pH
This specialized protocol is adapted for the precise measurement of pH in saline environments, a critical parameter in oceanography and environmental science.
Materials:
-
This compound sodium salt
-
Sodium Chloride (NaCl)
-
Deionized water
-
250 mL volumetric flask
-
Analytical balance
-
Funnel
-
Screw-cap glass bottle
Procedure:
-
Weigh out 0.202 g of this compound sodium salt.
-
Weigh out 10.2 g of NaCl.
-
Place a funnel into a 250 mL volumetric flask and add approximately 100 mL of deionized water.
-
Carefully rinse the weighed this compound sodium salt into the volumetric flask using deionized water.
-
Similarly, rinse the weighed NaCl into the volumetric flask with deionized water.
-
Remove the funnel and fill the flask to the 250 mL mark with deionized water.
-
Transfer the solution to a screw-cap glass bottle and seal it. The pH of this solution should be adjusted to be in the range of 7.9 ± 0.1.
Logical Relationship of Color Change
The following diagram illustrates the color transitions of this compound across its two active pH ranges.
Caption: Color transitions of this compound at different pH ranges.
References
Synthesis and purification of m-Cresol Purple for laboratory use
An In-depth Technical Guide to the Synthesis and Purification of m-Cresol Purple for Laboratory Use
Introduction
This compound, also known as m-cresolsulfonphthalein, is a triarylmethane dye widely utilized as a pH indicator in various scientific disciplines.[1][2] Its utility stems from two distinct pH ranges where it exhibits a sharp color transition: from red to yellow between pH 1.2 and 2.8, and from yellow to purple between pH 7.4 and 9.0.[1][2] This dual-range property makes it particularly valuable for spectrophotometric pH measurements, a technique prized for its precision and reproducibility.
The accuracy of such measurements, however, is critically dependent on the purity of the indicator dye. Commercially available this compound often contains impurities originating from the synthesis process, which can introduce significant errors and lead to batch-to-batch variability in pH determinations. Therefore, for high-precision applications, such as ocean acidification research, purification of the dye is a mandatory step.
This guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. It details the experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the key processes.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of m-cresol with o-sulfobenzoic acid anhydride. The reaction is generally facilitated by a dehydrating agent and a catalyst.
Experimental Protocol: Condensation Reaction
The following protocol is adapted from established synthesis methods.
Materials and Reagents:
-
Dried m-cresol (300 mL)
-
o-Sulfobenzoic acid anhydride (285 g)
-
Phosphorus oxychloride (120 mL)
-
Anhydrous zinc chloride (120 g)
-
Deionized water
-
Industrial sodium carbonate
-
Hydrochloric acid (1:1)
Procedure:
-
Initial Reaction: In a suitable reaction vessel, combine 300 mL of dried m-cresol and 285 g of o-sulfobenzoic acid anhydride.
-
Heating: Stir the mixture and heat to 100–105 °C for 30 to 60 minutes.
-
Catalyst Addition: Cool the mixture to 90–100 °C. Cautiously add 120 mL of phosphorus oxychloride and 120 g of anhydrous zinc chloride in portions.
-
Condensation: Maintain the temperature at 90–100 °C and continue stirring for 6 to 8 hours to complete the condensation reaction.
-
Hydrolysis: Add 300 mL of water to the reaction product and heat the mixture to 70–80 °C.
-
Neutralization & Extraction: Slowly add industrial sodium carbonate while heating for 5-6 hours. Allow the mixture to stand and then filter. Neutralize the filtrate with a 1:1 solution of hydrochloric acid until the pH reaches 1-2.
-
Isolation of Crude Product: Let the solution stand to allow a viscous lower layer to separate. Remove this layer. Heat the remaining solution to drive off excess m-cresol, yielding the crude this compound product. An alternative method involves using wet distillation to remove the excess m-cresol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Purification of this compound
Purification is essential to remove unreacted starting materials and side products. High-Performance Liquid Chromatography (HPLC) is the most effective method for obtaining high-purity this compound suitable for sensitive analytical applications.
Experimental Protocol: HPLC Purification
This protocol is based on methods developed for purifying this compound for spectrophotometric seawater pH measurements.
Equipment and Materials:
-
Preparative HPLC system with a photodiode array detector.
-
Preparative HPLC column (e.g., Primesep B2, 22 x 250 mm, 5 µm particle size).
-
Rotary evaporator.
-
Acetonitrile (AN, HPLC grade).
-
Deionized water.
-
Trifluoroacetic acid (TFA).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 70% acetonitrile (AN) and 30% deionized water, modified with 0.05% trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve the crude this compound in the mobile phase to create a concentrated solution (e.g., 70 mM).
-
HPLC Separation:
-
Set the column oven temperature to 30 °C.
-
Inject the sample solution onto the preparative column. An injection volume of up to 7 cm³ can be used for a 70 mM solution.
-
Run the separation using the prepared mobile phase. Monitor the elution profile using the photodiode array detector. The pure this compound component typically has a retention time of approximately 20 minutes under these conditions.
-
-
Fraction Collection: Collect the fraction corresponding to the pure this compound peak.
-
Solvent Removal:
-
Transfer the collected fraction to a flask for a rotary evaporator.
-
Submerge the flask in a water bath set to 35 °C under a partial vacuum to evaporate the mobile phase.
-
Evaporation to dryness yields the solid, purified this compound in its acidic form (H₂I), free of salts.
-
-
Purity Confirmation: The purity of the final product can be confirmed by analytical HPLC, which should show a single, sharp peak.
Purification Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Data Presentation
Quantitative data is crucial for the successful synthesis, purification, and application of this compound. The following tables summarize key physical, chemical, and experimental parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₈O₅S | |
| Molecular Weight | 382.43 g/mol | |
| CAS Number | 2303-01-7 | |
| Common Names | m-Cresolsulfonphthalein, Metacresol purple | |
| Appearance | Olive-green or reddish-brown powder | |
| pH Indicator Range 1 | 1.2 (Red) – 2.8 (Yellow) | |
| pH Indicator Range 2 | 7.4 (Yellow) – 9.0 (Purple) |
Table 2: Spectroscopic Data for pH Measurement
For high-precision spectrophotometric pH measurements, the absorbances at two specific wavelengths are used to calculate a ratio (R).
| Parameter | Wavelength (λ) | Description | Reference |
| λ₁ | 434 nm | Absorbance maximum of the acidic form (HI⁻) | |
| λ₂ | 578 nm | Absorbance maximum of the basic form (I²⁻) | |
| Isosbestic Point | ~529 nm | Wavelength where absorbance is independent of pH |
Table 3: Summary of HPLC Purification Parameters
| Parameter | Condition | Reference |
| HPLC System | Waters PrepLC or equivalent | |
| Column Type | Primesep B2 (mixed-mode resin) | |
| Column Temperature | 30 °C | |
| Mobile Phase | 70% Acetonitrile + 30% Water + 0.05% TFA | |
| Post-processing | Rotary evaporation at 35 °C |
Conclusion
The synthesis of this compound via the condensation of m-cresol and o-sulfobenzoic anhydride provides a direct route to this essential pH indicator. However, for applications demanding high accuracy, such as the spectrophotometric determination of pH in environmental or clinical samples, rigorous purification is non-negotiable. The HPLC-based method detailed in this guide offers a robust and reproducible means of obtaining this compound with a purity level sufficient for the most sensitive of measurements. By adhering to these protocols, researchers can ensure the quality and reliability of their data, free from the biases introduced by indicator impurities.
References
A Technical Guide to m-Cresol Purple for Researchers
Introduction: Metacresol purple, or m-Cresol Purple (mCP), is a triarylmethane dye of the sulfonephthalein class, widely recognized for its function as a pH indicator.[1] Its distinct color transitions at two different pH ranges make it a versatile tool in various scientific applications, from laboratory titrations to critical environmental and medical monitoring. This technical guide provides an in-depth overview of this compound's chemical properties, detailed experimental protocols for its primary applications, and logical workflows for its use, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound, scientifically known as m-cresolsulfonphthalein, is an acidic and hydrophobic compound.[2] Its utility as a pH indicator stems from the structural changes it undergoes in response to varying hydrogen ion concentrations, resulting in observable color shifts.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 2303-01-7 | [2][3][4] |
| Molecular Formula | C₂₁H₁₈O₅S | |
| Molecular Weight | 382.43 g/mol | |
| Synonyms | m-Cresolsulfonphthalein, Metacresol purple | |
| Appearance | Green to dark green or reddish-brown powder |
Table 2: pH Indicator Properties of this compound
| pH Range | Color Transition | pKa (at 25°C) |
| 1.2 – 2.8 | Red to Yellow | 1.51 |
| 7.4 – 9.0 | Yellow to Purple/Violet | 8.32 |
| (Data sourced from multiple references) |
Key Applications and Experimental Protocols
The primary applications of this compound leverage its precise color change. It is extensively used for spectrophotometric pH measurements, particularly in marine chemistry for monitoring ocean acidification, and in clinical settings for capnography.
Spectrophotometric pH Measurement in Seawater
This compound is the recommended indicator for precise and accurate pH measurements of open-ocean seawater. The methodology relies on measuring the absorbance ratio of the indicator's acidic (HI⁻) and basic (I²⁻) forms at two specific wavelengths. Impurities in the dye can cause significant errors, so using purified this compound is critical for accurate results.
This protocol is adapted from standard operating procedures for ocean acidification monitoring.
-
Weighing Components: Accurately weigh 0.202 g of this compound sodium salt and 10.2 g of sodium chloride (NaCl).
-
Dissolution: Using a funnel, add approximately 100 mL of deionized water to a 250 mL volumetric flask.
-
Transfer: Carefully rinse the weighed this compound and NaCl into the flask with deionized water to ensure complete transfer.
-
Dilution: Remove the funnel and dilute the solution with deionized water to the 250 mL mark.
-
Storage & pH Adjustment: Transfer the solution to a sealed screw-cap glass bottle. Before use, the pH of the dye solution should be tested and adjusted to approximately 7.9 ± 0.1 using a dilute NaOH or HCl solution. The prepared dye solution is stable for several months when stored in the dark.
This protocol outlines the steps for determining the pH of a seawater sample using a spectrophotometer and the prepared this compound solution.
-
Sample Preparation: Collect the water sample with minimal gas exchange. Place the sample in a cuvette with a known path length (e.g., 10 cm).
-
Baseline Measurement: Place the cuvette in the spectrophotometer. Measure and record the baseline absorbance at three wavelengths: 434 nm (absorbance maximum of the acid form), 578 nm (absorbance maximum of the base form), and 730 nm (a non-absorbing wavelength for baseline correction).
-
Indicator Addition: Add a precise, small volume of the prepared this compound indicator solution to the seawater sample in the cuvette.
-
Sample Measurement: Return the cuvette to the spectrophotometer and re-measure the absorbances at 434 nm, 578 nm, and 730 nm.
-
Temperature Measurement: Measure the temperature of the sample in the cuvette to ± 0.1°C.
-
Calculation: The pH on the total scale (pHT) is calculated using the measured absorbance ratios and temperature, incorporating established equations that account for the indicator's dissociation constant (pKa) and molar absorptivity ratios at different temperatures and salinities.
Caption: Workflow for Spectrophotometric pH Measurement.
Colorimetric Capnography
In emergency medicine, this compound is used in disposable colorimetric capnography devices to verify correct endotracheal tube placement. The indicator is embedded in an aqueous matrix within the device.
-
Mechanism: When the device is attached to a correctly placed endotracheal tube, exhaled breath containing carbon dioxide (CO₂) passes through it.
-
Chemical Reaction: The CO₂ dissolves in the device's aqueous matrix, forming carbonic acid (H₂CO₃).
-
pH Change & Color Shift: This formation of acid lowers the pH, causing the this compound indicator to shift from its purple (basic) form to its yellow (acidic) form.
-
Interpretation: A color change from purple to yellow with each exhalation provides a qualitative confirmation that the tube is in the trachea and not the esophagus.
Caption: Logical Flow of Colorimetric Capnography.
Conclusion
This compound is a robust and essential pH indicator with significant applications in both environmental science and clinical diagnostics. Its reliability in spectrophotometric pH measurements is crucial for understanding global chemical cycles, such as ocean acidification. Simultaneously, its straightforward application in capnography provides a rapid, life-saving diagnostic tool. For researchers, ensuring the purity of the dye and adhering to standardized protocols are paramount to achieving accurate and reproducible results.
References
An In-depth Technical Guide to the Solubility of m-Cresol Purple
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of meta-Cresol Purple (m-Cresol Purple), a vital pH indicator dye. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction to this compound
Meta-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye widely used as a pH indicator in various chemical and biological applications.[1] Its utility stems from its distinct color changes at two different pH ranges, making it a versatile tool for pH determination.[1] Understanding its solubility in different solvent systems is paramount for its effective application, particularly in spectrophotometric pH measurements, where the precise concentration of the dye is crucial.[2][3]
Chemical Properties:
| Property | Value |
| Chemical Formula | C₂₁H₁₈O₅S |
| Molar Mass | 382.43 g/mol |
| Appearance | Green crystalline powder |
| pKa₁ | 1.51 (at 25°C) |
| pKa₂ | 8.32 (at 25°C) |
| pH Indicator Range 1 | pH 1.2 (Red) to 2.8 (Yellow) |
| pH Indicator Range 2 | pH 7.4 (Yellow) to 9.0 (Purple) |
Solubility Profile of this compound
Qualitative Solubility
This compound is generally characterized as being sparingly soluble in water and ethanol. Its solubility is notably enhanced in alkaline solutions and in certain organic solvents.
-
Water : Very slightly soluble in neutral water.[4] Its solubility in aqueous solutions is highly dependent on the pH.
-
Ethanol : Very slightly soluble.
-
Methanol : Soluble.
-
Aqueous Alkaline Solutions (e.g., Sodium Hydroxide) : Soluble. The deprotonation of the phenolic hydroxyl groups in an alkaline environment increases the polarity of the molecule, thereby enhancing its solubility in water.
Preparation of this compound Solutions
In practice, stock solutions of this compound for pH measurements are typically prepared by dissolving the dye in a slightly alkaline aqueous solution or a mixed solvent system.
Table 1: Summary of this compound Solution Preparation Methods
| Solvent System | Preparation Method | Resulting Concentration | Reference |
| 20% Ethanol in Water | Dissolve 0.04 g of this compound in 100 ml of 20% ethanol. | 0.4 g/L | |
| 0.1 M NaOH and Water | Dissolve 0.04 g of this compound in 1.05 ml of 0.1 M NaOH and dilute to 100 ml with water. | 0.4 g/L | |
| 0.01 M NaOH and Water | Dissolve 0.1 g of this compound in 13 mL of 0.01 M sodium hydroxide and dilute to 100 mL with water. | 1 g/L | |
| 0.05N NaOH, 95% Ethanol, and Water | Weigh 40 mg of this compound and dissolve in a mixture of 2.08 ml of 0.05N NaOH solution and 20.00 ml of 95% ethanol, then dilute to 100.00 ml with distilled water. | ~0.4 g/L |
Experimental Protocol for Determining Solubility
While specific quantitative solubility data for this compound is scarce, a general experimental protocol can be employed to determine its solubility in various solvents. The following method is adapted from established principles of solubility determination for organic compounds.
Materials
-
This compound (analytical grade)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Spectrophotometer
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.
-
Carefully centrifuge the saturated solution to pellet any remaining undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a spectrophotometric calibration curve. The choice of dilution solvent should ensure the this compound is fully dissolved and stable.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-established calibration curve of known concentrations versus absorbance.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/L or mol/L.
-
Logical Workflow for Spectrophotometric pH Measurement
The primary application of this compound in research is for the high-precision spectrophotometric measurement of pH, particularly in seawater. The following diagram illustrates the logical workflow for this process.
Caption: Spectrophotometric pH measurement workflow.
Conclusion
This technical guide has summarized the available information on the solubility of this compound, highlighting its dependence on the solvent and pH. While a comprehensive quantitative dataset is not currently available, the provided qualitative data and the general experimental protocol for solubility determination offer a solid foundation for researchers. The logical workflow for spectrophotometric pH measurement further illustrates the practical application of this important indicator dye. For highly accurate and reproducible results, it is recommended that researchers purify commercially available this compound to remove impurities that can affect spectrophotometric pH measurements.
References
An In-depth Technical Guide to the Halochromic Properties of m-Cresol Purple in Neutral pH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the halochromic properties of m-cresol purple, with a specific focus on its behavior and application within the neutral pH range. This document details the quantitative characteristics, experimental protocols for analysis, and the underlying chemical principles of this versatile pH indicator.
Introduction
This compound, also known as m-cresolsulfonphthalein, is a triarylmethane dye widely utilized as a pH indicator in various scientific and industrial applications.[1] Its distinct color transitions in response to changes in hydrogen ion concentration make it a valuable tool for colorimetric pH measurements. While this compound exhibits two distinct useful pH ranges, this guide will focus on its transition from yellow to purple in the neutral to slightly alkaline range, which is of significant interest in biological and pharmaceutical research.[1]
The accuracy of spectrophotometric pH measurements using this compound is highly dependent on the purity of the dye. Impurities can lead to significant errors in pH determination.[2][3] Therefore, the use of purified this compound, often achieved through techniques like High-Performance Liquid Chromatography (HPLC), is crucial for obtaining reliable and reproducible results.
Quantitative Data Summary
The key halochromic and physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | 4,4'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methylphenol] |
| CAS Number | 2303-01-7 |
| Molecular Formula | C₂₁H₁₈O₅S |
| Molecular Weight | 382.43 g/mol |
Table 2: Halochromic Properties of this compound
| Parameter | Value |
| First pH Transition Range | 1.2 - 2.8 |
| First Color Change | Red to Yellow |
| pKa₁ | ~1.51 |
| Second pH Transition Range | 7.4 - 9.0 |
| Second Color Change | Yellow to Purple |
| pKa₂ | ~8.32 |
Table 3: Spectrophotometric Data for the Second Transition (Neutral pH Range)
| Species | Wavelength of Maximum Absorbance (λmax) | Color |
| Monoprotonated (HIn⁻) | ~434 nm | Yellow |
| Diprotonated (In²⁻) | ~578 nm | Purple |
| Isosbestic Point | ~488 nm | - |
Chemical Principles and Signaling Pathway
The color change of this compound is a result of a change in its molecular structure due to the gain or loss of protons (H⁺ ions) in response to the pH of the solution. In the neutral to alkaline range, the equilibrium is between the monoprotonated (yellow) and the deprotonated (purple) forms.
References
m-Cresol Purple: A Technical Guide to its Discovery, History, and Application as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresol Purple, systematically known as 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methylphenol], is a synthetically derived triphenylmethane dye belonging to the sulfonephthalein family of indicators.[1][2] Renowned for its distinct color changes at two different pH ranges, it serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and oceanography. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and key applications of this compound as a pH indicator, with a focus on experimental protocols and quantitative data.
Discovery and History
While the precise date and the individual credited with the initial synthesis of this compound are not definitively documented in readily available historical records, its development is intrinsically linked to the broader history of sulfonephthalein indicators. This class of compounds emerged in the early 20th century as synthetic alternatives to natural pH indicators. The pioneering work on sulfonephthaleins laid the foundation for the creation of a series of pH-sensitive dyes with varying transition ranges and applications.
The general synthesis of sulfonephthalein indicators involves the condensation of a phenol or a substituted phenol with o-sulfobenzoic acid anhydride.[3][4] Variations in the phenolic reactant lead to indicators with different properties. It is within this context of systematic investigation of substituted phenols that this compound was developed. Its utility as an indicator with two distinct pH ranges was recognized, leading to its adoption in various analytical procedures.
Over time, the importance of purity for accurate pH measurements became increasingly apparent. Research has shown that impurities originating from the synthesis process can lead to significant batch-to-batch differences and uncertainties in pH determinations.[3] This has led to the development of rigorous purification methods, such as High-Performance Liquid Chromatography (HPLC) and flash chromatography, to ensure the reliability of this compound for high-precision applications.
Chemical and Physical Properties
This compound is a green crystalline powder with the chemical formula C₂₁H₁₈O₅S and a molecular weight of 382.43 g/mol . It is sparingly soluble in water but soluble in ethanol and aqueous solutions of sodium hydroxide. The key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methylphenol] |
| Synonyms | m-Cresolsulfonphthalein, Metacresol Purple |
| CAS Number | 2303-01-7 |
| Molecular Formula | C₂₁H₁₈O₅S |
| Molecular Weight | 382.43 g/mol |
| Appearance | Green crystalline powder |
| pH Range 1 | 1.2 (Red) - 2.8 (Yellow) |
| pH Range 2 | 7.4 (Yellow) - 9.0 (Purple) |
Mechanism of Action as a pH Indicator
The indicator properties of this compound arise from its ability to exist in different structural forms with distinct colors depending on the hydrogen ion concentration (pH) of the solution. The molecule undergoes protonation and deprotonation at its phenolic hydroxyl groups and the sultone ring, leading to changes in the electronic conjugation of the molecule and, consequently, its absorption spectrum in the visible region.
The two distinct pH ranges correspond to two separate equilibria in aqueous solution. The first transition, from red to yellow, occurs in a highly acidic medium (pH 1.2-2.8). The second, more commonly utilized transition from yellow to purple, takes place in the neutral to slightly alkaline range (pH 7.4-9.0).
Caption: pH-dependent equilibrium of this compound.
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
A standard protocol for the preparation of a 0.1% (w/v) this compound indicator solution for general laboratory use is as follows:
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add 50 mL of 95% ethanol and sonicate until the powder is completely dissolved.
-
Dilution: Once dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Storage: Store the solution in a tightly sealed, amber glass bottle at room temperature.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
For high-precision spectrophotometric pH measurements, particularly in applications like oceanography, purification of commercially available this compound is crucial to remove interfering impurities.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.
-
Preparative C18 reverse-phase column.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Glacial acetic acid.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. A common gradient involves a mixture of acetonitrile and water, with a small amount of acetic acid to control the pH.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
-
Chromatographic Separation: Inject the sample onto the preparative HPLC column. Elute the components using a suitable gradient program that effectively separates the main this compound peak from its impurities. The separation is monitored by detecting the absorbance at the wavelengths corresponding to the different forms of the indicator.
-
Fraction Collection: Collect the fraction corresponding to the pure this compound peak.
-
Solvent Removal: Remove the mobile phase from the collected fraction using a rotary evaporator to obtain the purified solid indicator.
-
Purity Verification: The purity of the collected fraction should be verified by analytical HPLC.
References
- 1. gspchem.com [gspchem.com]
- 2. This compound, pH indicator dye (CAS 2303-01-7) | Abcam [abcam.com]
- 3. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of m-Cresol Purple: Applications in pH Indication and an Analysis of its Purported Use as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the application of m-Cresol Purple, examining its well-documented role as a pH indicator and investigating its purported, though unsubstantiated, use as a stain for epithelial cells and proteins. While claims for its use in biological staining exist in commercial literature, a comprehensive review of scientific publications reveals no established protocols or supporting data. This document provides a detailed overview of this compound's primary function and offers validated, standard protocols for epithelial cell and protein staining as reliable alternatives.
Core Properties of this compound
This compound, also known as m-cresolsulfonphthalein, is a triarylmethane dye belonging to the sulfonephthalein family.[1] Its principal and scientifically validated application is as a pH indicator, valued for its two distinct pH transition ranges.[1][2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 2303-01-7 | |
| Molecular Formula | C₂₁H₁₈O₅S | |
| Molecular Weight | 382.43 g/mol | |
| Appearance | Green or brick-red crystalline powder | |
| Acidic pH Range | pH 1.2 (Red) to pH 2.8 (Yellow) | |
| Alkaline pH Range | pH 7.4 (Yellow) to pH 9.0 (Purple) | |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and sodium hydroxide solutions. |
Primary Application: A High-Quality pH Indicator
The utility of this compound stems from its pH-dependent molecular structure, which exhibits different colors in its acidic, intermediate, and basic forms. This property allows for the precise spectrophotometric measurement of pH. The mechanism involves the protonation and deprotonation of the molecule, which alters its electronic conjugation and, consequently, its light absorption spectrum.
Analysis of the Claim for Staining Epithelial Cells and Proteins
Several chemical supplier catalogs and websites state that this compound is "employed to stain epithelial cells and proteins" or is used in "histology". However, a rigorous search of peer-reviewed scientific literature and patent databases reveals a complete absence of established protocols, experimental data, or validation studies for this application.
This discrepancy suggests two possibilities:
-
Non-Specific Binding: As an organic dye, this compound may exhibit some incidental, non-specific electrostatic interactions with biological macromolecules, leading to a weak coloring effect that is not suitable for specific, high-contrast histological analysis.
-
Nomenclature Confusion: The name may be confused with Cresyl Violet , a distinct aniline-based dye that is a widely used and validated stain in neuroscience and histology for visualizing Nissl substance (rough endoplasmic reticulum) in neurons.
Given the lack of scientific evidence, the use of this compound for specific and reproducible staining of epithelial cells or proteins is not recommended. Researchers should rely on well-established and validated methods.
Recommended Alternatives: Standard Staining Protocols
For professionals in research and drug development, utilizing standardized and reproducible methods is critical. The following sections provide high-level protocols for the gold-standard stains for epithelial cells and proteins.
Staining Epithelial Cells: Hematoxylin and Eosin (H&E)
The Hematoxylin and Eosin (H&E) stain is the most widely used method in histology and pathology for visualizing tissue morphology. Hematoxylin, a basic dye, stains acidic structures like the cell nucleus a purplish-blue. Eosin, an acidic counterstain, colors basic structures such as the cytoplasm and extracellular matrix in varying shades of pink and red.
-
Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax.
-
Rehydration: Sequentially immerse slides through graded alcohols (e.g., 100% twice, 95%, 70%) for 2-5 minutes each, followed by a brief wash in distilled water.
-
Hematoxylin Staining: Immerse slides in a filtered hematoxylin solution (e.g., Harris hematoxylin) for 5-10 minutes.
-
Washing: Rinse gently in running tap water for 1-5 minutes.
-
Differentiation: Briefly dip slides (1-5 seconds) in 1% acid alcohol (1% HCl in 70% ethanol) to remove non-specific staining.
-
Bluing: Wash in running tap water, then immerse in a bluing agent (e.g., 0.2% ammonia water or Scott's tap water substitute) for 30-60 seconds until nuclei turn a crisp blue-purple.
-
Washing: Rinse in running tap water for 5 minutes.
-
Eosin Staining: Counterstain with Eosin Y solution for 30 seconds to 2 minutes.
-
Dehydration: Sequentially immerse slides through graded alcohols (e.g., 95% twice, 100% twice) for 2-5 minutes each.
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of xylene-based mounting medium and place a coverslip on the tissue section.
Staining Proteins in Gels: Coomassie Brilliant Blue
Coomassie Brilliant Blue is the most common dye used for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE). It is an anionic dye that binds non-specifically to proteins, primarily through interactions with basic and hydrophobic amino acid residues. The method is simple, relatively quantitative, and compatible with downstream analysis like mass spectrometry.
-
Gel Removal: After electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Washing (Optional but Recommended): Rinse the gel 2-3 times for 5 minutes each in deionized water to remove residual SDS, which can interfere with staining.
-
Fixing (Optional): For small proteins, fix the gel in a solution of 50% methanol and 10% acetic acid for 15-30 minutes. Note: This step may make proteins incompatible with mass spectrometry.
-
Staining: Immerse the gel in Coomassie Brilliant Blue staining solution (e.g., 0.1% CBB R-250, 40% methanol, 10% acetic acid) and agitate gently on a shaker for 30 minutes to 2 hours.
-
Destaining: Remove the staining solution and add a destaining solution (e.g., 30% methanol, 10% acetic acid). Agitate gently, changing the destain solution periodically until the background is clear and protein bands are distinct and blue.
-
Storage: The destained gel can be stored in deionized water.
Conclusion
While this compound is an effective and reliable pH indicator for scientific measurements, the claim that it is suitable for staining epithelial cells and proteins is not supported by available scientific evidence. For researchers and drug development professionals requiring accurate and reproducible visualization of cellular and protein components, adherence to validated and globally accepted protocols such as H&E staining for tissues and Coomassie Brilliant Blue staining for protein gels is strongly recommended.
References
Methodological & Application
Application Notes and Protocols for the Preparation of m-Cresol Purple Indicator Solution
Introduction
m-Cresol Purple (m-cresolsulfonphthalein) is a triarylmethane dye commonly employed as a pH indicator in various chemical and biological applications. Its utility stems from its distinct color changes at two different pH ranges, making it suitable for both acidic and alkaline titrations, as well as for highly precise spectrophotometric pH measurements, particularly in marine chemistry.[1][2] This document provides detailed protocols for the preparation of this compound indicator solutions for general laboratory use and for the specialized application of spectrophotometric pH determination in seawater.
Physicochemical Properties
This compound is a hydrophobic and acidic compound, appearing as a green or brick-red powder.[1] It is slightly soluble in water but more soluble in ethanol.[1] The indicator exhibits two primary pH transition ranges:
-
pH 1.2 to 2.8: Color change from red to yellow.[1]
-
pH 7.4 to 9.0: Color change from yellow to violet/purple.
The sodium salt of this compound is also available and is more readily soluble in water.
Quantitative Data Summary
The following tables summarize the quantitative details for preparing this compound indicator solutions for different applications.
Table 1: Protocol for General Laboratory and Titration Use (0.04% w/v)
| Component | Quantity | Notes |
| This compound (acid form) | 100 mg (0.1 g) | --- |
| 0.05 N Sodium Hydroxide (NaOH) | 5.2 mL | To dissolve the acidic indicator. |
| 95% Ethanol | 50 mL | To aid in dissolution. |
| Distilled/Deionized Water | q.s. to 250 mL | To make up the final volume. |
This protocol is adapted from a general procedure for preparing a 0.04% w/v indicator solution.
Table 2: Alternative Protocol for General Laboratory Use
| Component | Quantity | Notes |
| This compound (acid form) | 0.1 g | --- |
| 0.01 M Sodium Hydroxide (NaOH) | 13 mL | To dissolve the acidic indicator. |
| Water | q.s. to 100 mL | To make up the final volume. |
This protocol provides a simpler formulation without ethanol.
Table 3: Protocol for Spectrophotometric pH Measurement in Seawater (2 mmol L⁻¹)
| Component | Quantity | Notes |
| This compound Sodium Salt | 0.202 g | --- |
| Sodium Chloride (NaCl) | 10.2 g | To create a similar ionic strength to seawater. |
| Deionized Water | q.s. to 250 mL | To make up the final volume. |
| Sodium Hydroxide (NaOH) solution | As needed | To adjust the final pH to 7.9 ± 0.1. |
This protocol is specifically designed for the precise measurement of seawater pH.
Experimental Protocols
Protocol 1: Preparation of 0.04% this compound Indicator for General Use
This protocol is suitable for routine titrations and general pH indication purposes.
Materials:
-
This compound (acid form)
-
0.05 N Sodium Hydroxide (NaOH) solution
-
95% Ethanol
-
Distilled or Deionized Water
-
250 mL Volumetric Flask
-
Analytical Balance
-
Measuring Cylinder
-
Wash Bottle
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Carefully transfer the weighed powder into a 250 mL volumetric flask.
-
Add 5.2 mL of 0.05 N NaOH solution and 50 mL of 95% ethanol to the volumetric flask.
-
Swirl the flask gently to dissolve the this compound. Ensure the powder is completely dissolved.
-
Once dissolved, dilute the solution with distilled or deionized water up to the 250 mL mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the prepared indicator solution to a labeled reagent bottle for storage.
Protocol 2: Preparation of 2 mmol L⁻¹ this compound for Spectrophotometric Seawater pH Measurement
This protocol is designed for high-precision spectrophotometric determination of pH in seawater samples. The use of the sodium salt of the indicator and the addition of NaCl are critical for this application.
Materials:
-
This compound Sodium Salt (MW = 404.41 g mol⁻¹)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Dilute Sodium Hydroxide (NaOH) solution
-
250 mL Volumetric Flask
-
Analytical Balance (readable to three decimal places)
-
Funnel
-
Wash Bottle
-
pH meter
-
Glass storage bottle with a screw cap
Procedure:
-
Weigh out 0.202 g of this compound sodium salt.
-
Weigh out 10.2 g of NaCl.
-
Place a funnel into a 250 mL volumetric flask and add approximately 100 mL of deionized water.
-
Carefully rinse the weighed this compound sodium salt into the volumetric flask using deionized water from a wash bottle.
-
Similarly, rinse the weighed NaCl into the volumetric flask.
-
Remove the funnel and continue to add deionized water, bringing the volume close to the 250 mL mark.
-
Stopper the flask and shake until all solids are completely dissolved.
-
Carefully add deionized water dropwise until the bottom of the meniscus aligns with the 250 mL calibration mark.
-
Transfer the solution to a clean, screw-cap glass bottle.
-
Before use, measure the pH of the indicator solution. If necessary, adjust the pH to 7.9 ± 0.1 by adding a dilute NaOH solution dropwise.
-
It is recommended to check and adjust the pH of the indicator solution before each use.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflows for preparing the this compound indicator solutions.
Caption: Workflow for preparing a 0.04% this compound solution.
Caption: Workflow for preparing a 2 mmol L⁻¹ this compound solution.
References
Application Notes and Protocols for Ocean Acidification Research Using m-Cresol Purple
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-Cresol Purple (mCP), a pH-sensitive indicator dye, for the precise and accurate measurement of seawater pH. This technique is fundamental to ocean acidification research, enabling the monitoring of changes in ocean chemistry and its impact on marine ecosystems.
Introduction to this compound in Ocean Acidification Research
Ocean acidification, the ongoing decrease in the pH of the Earth's oceans, is a direct consequence of the absorption of anthropogenic carbon dioxide (CO2) from the atmosphere. This change in seawater chemistry has significant implications for marine organisms and ecosystems. Accurate and precise measurement of seawater pH is crucial for understanding and monitoring the impacts of ocean acidification.
This compound (mCP) is a sulfonephthalein indicator dye widely used for the spectrophotometric determination of seawater pH.[1][2][3] This method is preferred due to its high precision (±0.0004 pH units) and suitability for both laboratory and at-sea measurements.[4][5] The principle lies in the color change of the dye as a function of pH, which can be quantified by measuring the absorbance of light at specific wavelengths.
The chemical equilibrium of this compound in seawater involves the second dissociation of the indicator, represented as:
HI⁻ ⇌ H⁺ + I²⁻
Where HI⁻ is the acidic form (yellow) and I²⁻ is the basic form (purple) of the dye. The ratio of the concentrations of these two forms, and thus the color of the solution, is directly related to the pH of the seawater. This ratio is determined by measuring the absorbance of the solution at the peak absorbance wavelengths for each form. For this compound, these wavelengths are 434 nm for the acidic form (HI⁻) and 578 nm for the basic form (I²⁻).
It is important to note that impurities in commercially available mCP can significantly affect the accuracy of pH measurements. Therefore, the use of purified mCP is highly recommended for obtaining reliable and comparable data.
Quantitative Data Summary
The calculation of seawater pH from spectrophotometric measurements with this compound requires several parameters that are dependent on temperature and salinity. The following tables summarize the key equations and coefficients for these calculations based on purified mCP.
Table 1: Equation for Seawater pH Calculation on the Total Hydrogen Ion Scale (pHT)
| Equation |
| pHT = -log(K₂Te₂) + log((R - e₁)/(1 - R(e₃/e₂))) |
Where:
-
pHT : pH on the total hydrogen ion concentration scale.
-
R : Ratio of absorbances at 578 nm and 434 nm (A₅₇₈ / A₄₃₄).
-
K₂T : Second dissociation constant of mCP in seawater on the total scale.
-
e₁, e₂, e₃ : Molar absorptivity ratios of the different forms of mCP.
Table 2: Coefficients for Calculating -log(K₂Te₂) as a Function of Temperature (T in Kelvin) and Salinity (S)
| Coefficient | Equation |
| a | -246.64209 + 0.315971S + 2.8855 x 10⁻⁴S² |
| b | 7229.23864 - 7.098137S - 0.057034S² |
| c | 44.493382 - 0.052711S |
| d | 0.0781344 |
| -log(K₂Te₂) | a + (b/T) + c ln(T) - dT |
This characterization is appropriate for 278.15 ≤ T ≤ 308.15 K and 20 ≤ S ≤ 40.
Table 3: Equations for Molar Absorptivity Ratios (e₁, e₃/e₂) as a Function of Temperature (T in Kelvin) and Salinity (S)
| Parameter | Equation |
| e₁ | -0.007762 + 4.5174 x 10⁻⁵T |
| e₃/e₂ | -0.020813 + 2.60262 x 10⁻⁴T + 1.0436 x 10⁻⁴(S - 35) |
This characterization is appropriate for 278.15 ≤ T ≤ 308.15 K and 20 ≤ S ≤ 40.
Experimental Protocols
Protocol 1: Preparation of this compound Indicator Solution (2 mmol L⁻¹)
This protocol is adapted from the Standard Operating Procedure for use with the Global Ocean Acidification Observing Network (GOA-ON) in a Box equipment.
Materials:
-
This compound sodium salt (0.202 g)
-
Sodium chloride (NaCl) (10.2 g)
-
Deionized water
-
250 mL volumetric flask
-
Funnel
-
Screw-cap glass bottle
-
0.1 mol L⁻¹ NaOH and 0.1 mol L⁻¹ HCl for pH adjustment
-
pH meter
Procedure:
-
Weigh out 0.202 g of this compound sodium salt and 10.2 g of NaCl.
-
Place a funnel into a 250 mL volumetric flask and add approximately 100 mL of deionized water.
-
Carefully rinse the weighed this compound sodium salt and NaCl into the volumetric flask with deionized water.
-
Remove the funnel and fill the flask to the 250 mL mark with deionized water.
-
Transfer the solution to a screw-cap glass bottle and seal it.
-
Adjust the pH of the dye solution to 7.9 ± 0.1 by adding 0.1 mol L⁻¹ NaOH or HCl dropwise. The pH should be similar to the expected sample pH.
-
Test the pH of the dye solution before each use and readjust to 7.9 ± 0.1 if necessary.
-
Store the solution at room temperature in a dark container. Purified indicator solutions have been found to be stable for at least 5.3 years under these conditions.
Protocol 2: Spectrophotometric Measurement of Seawater pH
Materials:
-
Spectrophotometer with a thermostatted cuvette holder
-
10 cm path length quartz cuvette
-
Prepared this compound indicator solution
-
Seawater sample
-
Micropipette
Procedure:
-
Equilibrate the seawater sample to a known and stable temperature.
-
Set the spectrophotometer to measure absorbance at 434 nm, 578 nm, and a non-absorbing wavelength (e.g., 730 nm) for baseline correction.
-
Blank Measurement: Fill the cuvette with the seawater sample (without dye). Place the cuvette in the spectrophotometer and record the absorbances at the three wavelengths. This is the blank reading.
-
Sample Measurement: Add a small, precise volume of the this compound indicator solution to the seawater sample in the cuvette. The final concentration of the dye in the sample should be between 2.5 x 10⁻⁶ and 4.2 x 10⁻⁶ M. Mix gently but thoroughly.
-
Place the cuvette back into the spectrophotometer and record the absorbances at 434 nm, 578 nm, and 730 nm.
-
Calculate the Absorbance Ratio (R):
-
Correct the absorbance readings at 434 nm and 578 nm for the baseline by subtracting the absorbance at 730 nm.
-
Calculate R = (Corrected Absorbance at 578 nm) / (Corrected Absorbance at 434 nm).
-
-
Calculate Seawater pH: Use the calculated value of R, the measured temperature (in Kelvin), and the known salinity of the seawater sample in the equations provided in Tables 1, 2, and 3 to calculate the pH on the total scale.
Visualizations
Caption: Chemical equilibrium of this compound in seawater.
Caption: Workflow for spectrophotometric seawater pH measurement.
References
- 1. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gspchem.com [gspchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-Cresol Purple in Colorimetric Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresol Purple, a sulfonephthalein dye, is a versatile pH indicator that has found significant application in the development of colorimetric sensors. Its distinct color changes in response to pH variations make it a valuable tool for the visual and spectrophotometric detection of various analytes that can induce a pH shift in their environment. This document provides detailed application notes and protocols for the use of this compound in colorimetric sensors for pH measurement, as well as for the detection of carbon dioxide (CO₂) and ammonia (NH₃).
This compound, also known as m-cresolsulfonphthalein, exhibits two distinct pH ranges with corresponding color transitions:
-
pH 1.2–2.8: Red to Yellow
-
pH 7.4–9.0: Yellow to Purple[1]
This dual-range capability allows for its use in a variety of acidic and near-neutral to alkaline conditions.
Application in pH Sensing
The primary application of this compound is as a pH indicator, particularly for spectrophotometric measurements in aqueous solutions and seawater.
Quantitative Data
| Parameter | Value | Reference |
| Chemical Formula | C₂₁H₁₈O₅S | [2] |
| Molar Mass | 382.43 g/mol | [1] |
| pKa (second dissociation) | ~8.3 | [3] |
| Acidic pH Range | 1.2 - 2.8 (Red - Yellow) | [1] |
| Alkaline pH Range | 7.4 - 9.0 (Yellow - Purple) | |
| Wavelength (λmax) - Acidic form (HI⁻) | 434 nm | |
| Wavelength (λmax) - Basic form (I²⁻) | 578 nm |
Experimental Protocols
Protocol 1: Preparation of this compound Indicator Solution for General pH Measurement
This protocol is suitable for preparing an this compound solution for general laboratory use, such as in titrations.
Materials:
-
This compound powder
-
0.05 N Sodium Hydroxide (NaOH) solution
-
95% Ethanol
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 40 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 2.08 mL of 0.05 N NaOH solution and 20.00 mL of 95% ethanol to the flask.
-
Swirl the flask to dissolve the powder completely.
-
Once dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure homogeneity. The final concentration will be approximately 0.4 g/L.
Protocol 2: Spectrophotometric pH Measurement in Seawater
This protocol is adapted from standard operating procedures for oceanographic studies.
Materials:
-
Purified this compound indicator solution (prepared as a 2 mmol L⁻¹ solution in a sodium chloride matrix to match the ionic strength of seawater)
-
Spectrophotometer with a thermostatted cell holder
-
Cuvettes (e.g., 10 cm path length for high precision)
-
Seawater sample
Procedure:
-
Equilibrate the seawater sample to a known and stable temperature in the spectrophotometer's cell holder.
-
Place the cuvette filled with the seawater sample in the spectrophotometer and measure the blank absorbance at 434 nm, 578 nm, and a non-absorbing wavelength (e.g., 730 nm) to correct for baseline drift.
-
Add a small, precise volume of the this compound indicator solution to the seawater sample in the cuvette. The final dye concentration should be in the micromolar range.
-
Mix the solution gently but thoroughly.
-
Measure the absorbance of the sample at 434 nm (A₄₃₄) and 578 nm (A₅₇₈), along with the reference wavelength.
-
Calculate the ratio of the absorbances (R = A₅₇₈ / A₄₃₄).
-
The pH of the seawater sample on the total hydrogen ion scale (pHₜ) can then be calculated using established equations that account for temperature, salinity, and the dissociation constants of the indicator dye.
Signaling Pathway and Experimental Workflow
References
Application Note: High-Purity m-Cresol Purple via HPLC for Enhanced pH Measurement Accuracy
Introduction
Spectrophotometric pH measurement is a widely adopted technique in analytical chemistry and oceanography, offering high precision and rapid analysis. The accuracy of these measurements is critically dependent on the purity of the indicator dye used. m-Cresol Purple (mCP), a sulfonephthalein indicator, is frequently employed for pH measurements in various matrices, including seawater.[1][2][3] However, commercial batches of mCP often contain impurities that can significantly bias pH readings, leading to inaccuracies as large as 0.018 pH units.[4] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound, ensuring the high purity required for accurate and reproducible pH measurements.
The Critical Need for Purification
Impurities present in commercially available this compound can absorb light in the same spectral region as the indicator itself, interfering with the absorbance measurements used to calculate pH.[5] These impurities vary between manufacturers and even between different lots from the same supplier, introducing a significant source of systematic error. The purification of mCP is therefore essential to:
-
Enhance Accuracy: Eliminate interfering compounds that lead to biased pH values.
-
Improve Reproducibility: Ensure consistent results across different batches of dye and different laboratories.
-
Enable Intercomparability: Allow for reliable comparison of data collected over time and by various research groups.
Using purified mCP allows pH measurements to be independent of the dye's vendor and specific batch, with pH differences between purified samples from different sources being within ±0.0004 pH units.
Experimental Protocols
This section details the protocol for the HPLC purification of this compound. Two primary methods are presented, utilizing different column chemistries.
Method 1: Mixed-Mode Chromatography
This method utilizes a mixed-mode stationary phase that combines hydrophobic and ion-exchange retention mechanisms for effective separation of mCP from its impurities.
1. Materials and Reagents:
-
This compound, commercial grade
-
Acetonitrile (ACN), HPLC grade
-
Water, Milli-Q or equivalent
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a preparative pump, fraction collector, and a photodiode array (PDA) or UV-Vis detector.
-
Primesep B2 preparative column (e.g., 22 x 250 mm, 5 µm particle size)
-
Rotary evaporator
2. Sample Preparation:
-
Prepare a concentrated solution of unpurified this compound (e.g., 70 mM) in the mobile phase.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
3. HPLC Conditions:
| Parameter | Value |
| Column | Primesep B2, 22 x 250 mm, 5 µm |
| Mobile Phase | 70% Acetonitrile / 30% Water with 0.05% TFA |
| Flow Rate | 31.26 mL/min (for preparative scale) |
| Column Temperature | 30 °C |
| Detection Wavelengths | 434 nm and 578 nm |
| Injection Volume | 7 mL (for preparative scale) |
4. Purification and Post-Processing:
-
Inject the prepared mCP solution onto the HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the main this compound peak, which typically has a retention time of approximately 20 minutes under these conditions.
-
Combine the collected fractions containing the purified mCP.
-
Remove the mobile phase solvents using a rotary evaporator to obtain the purified mCP as a solid.
-
The purified mCP can be redissolved in a suitable solvent (e.g., 0.7 M NaCl solution with pH adjusted to ~8.0) for use in pH measurements.
Method 2: Reversed-Phase Chromatography
This method employs a C18 reversed-phase column and is presented as a "green-friendly" alternative.
1. Materials and Reagents:
-
This compound sodium salt, commercial grade
-
Acetonitrile (CH3CN), HPLC grade
-
Water, Milli-Q or equivalent
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC system with a preparative pump, fraction collector, and a Diode Array Detector (DAD).
-
C18 reversed-phase column
-
Rotary evaporator
2. Sample Preparation:
-
Prepare a stock solution of this compound sodium salt (e.g., 0.01 M) in Milli-Q water.
-
Adjust the pH of the solution to ~8.0 with HCl.
-
Prepare working standard solutions by diluting the stock solution.
-
Filter the solutions through a 0.45 µm filter.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase | 85% Milli-Q Water / 15% Acetonitrile, pH 8.0 |
| Flow Rate | ~20 mL/min (for preparative scale) |
| Detection Wavelength | 434 nm |
4. Purification and Post-Processing:
-
Inject the mCP solution onto the HPLC system.
-
Collect the fraction corresponding to the purified mCP peak (retention time of approximately 4.65 min).
-
Combine the collected fractions.
-
Preconcentrate the purified mCP solution using a rotary evaporator.
-
The resulting purified mCP can be dissolved in a 0.7 M NaCl solution with the pH adjusted to approximately 8.0 for subsequent use.
Data Presentation
The effectiveness of the purification process is demonstrated by comparing pH measurements made with unpurified and purified this compound.
Table 1: Comparison of pH Measurements Using Unpurified and Purified this compound
| pH of Buffer Solution | pH Measured with Unpurified mCP | pH Measured with Purified mCP | Deviation (pH units) |
| 7.4 | Varies (up to 0.010 units lower) | 7.4000 ± 0.0004 | Up to 0.010 |
| 8.2 | Varies (up to 0.018 units lower) | 8.2000 ± 0.0004 | Up to 0.018 |
| 8.058 ± 0.006 | 8.031 ± 0.006 | 8.058 ± 0.006 | 0.027 |
Data compiled from studies showing significant deviations with unpurified dye. The deviation is pH-dependent, with larger errors observed at higher pH values.
Table 2: HPLC Retention Times of this compound and Impurities (Mixed-Mode Method)
| Component | Retention Time (minutes) | Peak Absorbance in Mobile Phase (nm) |
| Impurity 1 | 3.10 | 421 |
| Impurity 2 | 8.91 | >400 |
| Purified this compound | ~20 | 406 and 529 |
| Impurity 3 | 29.07 | >400 |
This table illustrates the separation of impurities from the main mCP peak. The impurity with a retention time of 3.10 min is particularly problematic as its absorbance overlaps with the acidic form of mCP.
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Caption: Impact of this compound purity on pH measurement accuracy.
References
Application Notes and Protocols for pH Measurement in Low-Buffered Environments using m-Cresol Purple
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate pH measurement in low-buffered environments, such as pharmaceutical formulations, cell culture media, and environmental water samples, is critical for ensuring product stability, efficacy, and reliable experimental outcomes. Traditional potentiometric methods using glass electrodes can be prone to drift and require frequent calibration in these sensitive matrices. Spectrophotometric pH measurement using indicator dyes offers a robust and precise alternative. m-Cresol Purple (mCP) is a sulfonephthalein indicator dye particularly well-suited for this application due to its two distinct pH ranges and high molar absorptivity.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in spectrophotometric pH measurements, with a focus on applications in low-buffered systems.
Principle of Measurement
This compound is a weak acid that exhibits a color change as a function of pH.[1] The measurement principle is based on the Beer-Lambert law. The pH of a sample is determined by adding a small, known amount of this compound and measuring the absorbance of the solution at two wavelengths corresponding to the maximum absorbance of the acidic (HI⁻) and basic (I²⁻) forms of the indicator. The ratio of these absorbances is then used to calculate the pH.
The primary equilibrium of this compound in its upper pH range is:
HI⁻ (yellow) ⇌ H⁺ + I²⁻ (purple)
The pH is calculated using the following equation:
pH = pKₐ + log₁₀ ( [I²⁻] / [HI⁻] )
Where pKₐ is the dissociation constant of the indicator under the specific experimental conditions (temperature and ionic strength). The ratio of the concentrations of the basic and acidic forms is determined from the absorbance measurements.
Key Properties of this compound
| Property | Value | Reference |
| Chemical Name | m-Cresolsulfonphthalein | |
| Molecular Formula | C₂₁H₁₈O₅S | |
| Molecular Weight | 382.43 g/mol | |
| Appearance | Green or brick-red crystalline powder | |
| pH Range 1 | 1.2 (red) - 2.8 (yellow) | |
| pH Range 2 | 7.4 (yellow) - 9.0 (violet/purple) | |
| pKₐ (second dissociation) | Approximately 8.3 at 25°C |
Importance of Indicator Purification
Commercial preparations of this compound can contain impurities that absorb light at the analytical wavelengths, leading to significant errors in pH measurements. For high-accuracy applications, it is crucial to use purified this compound. Purification can be achieved through methods such as High-Performance Liquid Chromatography (HPLC) or flash chromatography. The use of unpurified mCP can lead to pH deviations as large as 0.018 pH units.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol is adapted for general use in low-buffered aqueous solutions.
Materials:
-
This compound (purified, if high accuracy is required)
-
Sodium Hydroxide (NaOH), 0.05 N solution
-
Ethanol (95%)
-
Deionized or distilled water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 40 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 2.08 mL of 0.05 N NaOH solution and 20.00 mL of 95% ethanol to the flask.
-
Gently swirl the flask to dissolve the indicator completely.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Mix the solution thoroughly. The final concentration will be approximately 0.4 g/L.
-
Store the solution in a well-sealed glass bottle.
Spectrophotometric pH Measurement
Equipment:
-
Spectrophotometer (dual-beam recommended)
-
Cuvettes (1 cm path length or longer for very low absorbance samples)
-
Temperature-controlled cuvette holder
-
Calibrated pH meter and electrode (for validation)
-
Micropipettes
Procedure:
-
Instrument Setup: Set the spectrophotometer to measure absorbances at three wavelengths:
-
λ₁ = 578 nm (absorbance maximum of the basic form, I²⁻)
-
λ₂ = 434 nm (absorbance maximum of the acidic form, HI⁻)
-
λ₃ = 730 nm (to correct for baseline drift and turbidity)
-
-
Sample Preparation:
-
Equilibrate the sample to the desired measurement temperature.
-
Transfer a known volume of the sample to a clean cuvette.
-
-
Blank Measurement:
-
Place the cuvette with the sample (without indicator) into the spectrophotometer.
-
Measure and record the absorbances at 730 nm, 578 nm, and 434 nm. This is the baseline measurement.
-
-
Indicator Addition:
-
Add a small, precise volume of the this compound stock solution to the sample in the cuvette. The final concentration of the dye in the sample should be low enough to not significantly alter the sample's pH.
-
Mix gently but thoroughly by inverting the cuvette (if sealed) or by gentle pipetting.
-
-
Sample Measurement:
-
Return the cuvette to the spectrophotometer.
-
Measure and record the absorbances at 730 nm, 578 nm, and 434 nm.
-
-
Data Analysis:
-
Correct the absorbance readings by subtracting the baseline absorbance at each wavelength.
-
Further correct the absorbances at 578 nm and 434 nm by subtracting the absorbance at 730 nm to account for any residual turbidity or baseline shift.
-
Calculate the ratio (R) of the corrected absorbances: R = A₅₇₈ / A₄₃₄
-
Calculate the pH using the appropriate pKₐ and molar absorptivity ratios for the specific temperature and ionic strength of your sample. For precise measurements, these parameters must be determined empirically or obtained from literature values specific to the sample matrix.
-
Visualizations
Chemical Equilibrium of this compound
Caption: Chemical equilibrium of this compound's second dissociation.
Experimental Workflow for Spectrophotometric pH Measurement
Caption: Workflow for spectrophotometric pH measurement.
Quantitative Data Summary
For accurate pH calculations, the dissociation constant (pKₐ) and molar absorptivity ratios of this compound are required. These values are dependent on temperature and the ionic strength of the sample matrix. The following table provides an example of such data for seawater, which can serve as a reference for other low-buffered, saline environments. For non-saline, low-buffered media, characterization in a similar matrix is recommended.
Dissociation Constant and Molar Absorptivity Ratios of Purified this compound in Seawater
| Parameter | Equation | Applicable Range |
| -log(K₂Te₂) | a + (b/T) + c ln T – dT | T: 278.15 - 308.15 K |
| a | -246.64209 + 0.315971S + 2.8855 × 10⁻⁴S² | S: 20 - 40 |
| b | 7229.23864 – 7.098137S – 0.057034S² | |
| c | 44.493382 – 0.052711S | |
| d | 0.0781344 | |
| e₁ (molar absorptivity ratio) | -0.007762 + 4.5174 × 10⁻⁵T | |
| e₃/e₂ (molar absorptivity ratio) | -0.020813 + 2.60262 × 10⁻⁴T + 1.0436 × 10⁻⁴(S – 35) |
T = Temperature in Kelvin, S = Salinity
Conclusion
Spectrophotometric pH measurement with this compound is a highly precise and accurate method for determining pH in low-buffered environments. Key to the successful application of this technique is the use of purified indicator and the careful characterization of its properties within the specific sample matrix. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique.
References
Determining Dissociation Constants of m-Cresol Purple in Saline Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining the second dissociation constant (pKa₂) of the pH indicator m-Cresol Purple (mCP) in saline media. Accurate pKa₂ values are crucial for precise pH measurements in saline environments, such as seawater or physiological buffers, which is of significant interest in oceanography, environmental monitoring, and pharmaceutical sciences. The protocols outlined below are based on established spectrophotometric methods.
Introduction
This compound is a sulfonephthalein dye that acts as a pH indicator, exhibiting two distinct color changes. The second transition, from yellow to purple in the pH range of 7.4 to 9.0, is particularly useful for measuring pH in slightly alkaline solutions. The apparent second dissociation constant (pKa₂) of mCP is dependent on temperature and salinity. Therefore, accurate characterization of these dependencies is essential for reliable pH measurements. The determination of pKa₂ is achieved by measuring the absorbance of the acidic (HI⁻) and basic (I²⁻) forms of the indicator at specific wavelengths using a spectrophotometer.
Chemical Principle
The second dissociation equilibrium of this compound (HI⁻) in solution is represented as:
HI⁻ (yellow) ⇌ H⁺ + I²⁻ (purple)
The dissociation constant, Kₐ₂, is given by:
Kₐ₂ = [H⁺][I²⁻] / [HI⁻]
In logarithmic form, this relationship is expressed by the Henderson-Hasselbalch equation:
pH = pKa₂ + log₁₀([I²⁻] / [HI⁻])
By measuring the ratio of the concentrations of the basic and acidic forms of the indicator through their distinct absorbance spectra, and knowing the pH of the solution, the pKa₂ can be determined.
Data Presentation
The second dissociation constant (pKa₂) of purified this compound in saline media is a function of temperature and salinity. The following table provides calculated pKa₂ values based on the equation from Liu et al. (2011) for a range of temperatures and salinities commonly encountered in marine and biological research.[1][2]
Table 1: Dissociation Constants (pKa₂) of this compound as a Function of Temperature and Salinity
| Temperature (°C) | Salinity 20 | Salinity 25 | Salinity 30 | Salinity 35 | Salinity 40 |
| 5 | 8.016 | 8.000 | 7.985 | 7.971 | 7.958 |
| 10 | 7.947 | 7.932 | 7.917 | 7.903 | 7.890 |
| 15 | 7.881 | 7.866 | 7.851 | 7.837 | 7.824 |
| 20 | 7.817 | 7.802 | 7.787 | 7.773 | 7.760 |
| 25 | 7.755 | 7.740 | 7.725 | 7.711 | 7.698 |
| 30 | 7.695 | 7.680 | 7.665 | 7.651 | 7.638 |
| 35 | 7.637 | 7.622 | 7.607 | 7.593 | 7.580 |
Values were calculated using the equations provided in Liu, X., Patsavas, M. C., & Byrne, R. H. (2011). Purification and characterization of meta-cresol purple for spectrophotometric seawater pH measurements. Environmental Science & Technology, 45(11), 4862–4868.[1][2]
Experimental Protocols
This section details the necessary protocols for preparing the indicator solution and determining the pKa₂ of this compound spectrophotometrically. It is highly recommended to use purified this compound to avoid inaccuracies caused by impurities.[3]
Protocol 1: Preparation of this compound Indicator Solution
This protocol describes the preparation of a 2 mmol L⁻¹ solution of this compound in a sodium chloride matrix to maintain an ionic strength similar to the samples being analyzed.
Materials:
-
This compound sodium salt
-
Sodium Chloride (NaCl)
-
Deionized water
-
250 mL volumetric flask
-
Funnel
-
Analytical balance
-
Screw-cap glass bottle
-
Dilute NaOH or HCl solution for pH adjustment
Procedure:
-
Weigh out approximately 0.0956 g of this compound sodium salt.
-
Weigh out 4.38 g of NaCl.
-
Place a funnel into the 250 mL volumetric flask.
-
Carefully transfer the weighed this compound sodium salt and NaCl into the volumetric flask.
-
Rinse the weighing dish and funnel with deionized water into the flask to ensure all the solids are transferred.
-
Add approximately 200 mL of deionized water to the flask and swirl to dissolve the solids completely.
-
Once dissolved, bring the solution to the 250 mL mark with deionized water.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the solution to a clean, labeled screw-cap glass bottle for storage.
-
Before use, adjust the pH of the indicator solution to approximately 7.8-8.0 by adding a few drops of dilute NaOH or HCl solution. This minimizes the pH perturbation of the sample upon indicator addition.
Protocol 2: Spectrophotometric Determination of pKa₂
This protocol outlines the steps for measuring the absorbance of this compound in saline solutions of known pH to determine its pKa₂.
Materials and Equipment:
-
Purified this compound indicator solution (from Protocol 1)
-
Saline buffer solutions of known pH (e.g., Tris-HCl buffers in synthetic seawater)
-
High-quality spectrophotometer (dual-beam is preferable)
-
Temperature-controlled cuvette holder
-
1 cm path length quartz cuvettes
-
Calibrated thermometer
Procedure:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the temperature of the cuvette holder to the desired experimental temperature and allow it to stabilize.
-
-
Blank Measurement:
-
Fill a clean cuvette with the saline buffer solution (without the indicator).
-
Place the cuvette in the spectrophotometer and record a baseline spectrum or absorbance at the analytical wavelengths (434 nm, 578 nm, and a non-absorbing wavelength around 750 nm).
-
-
Sample Measurement:
-
Add a precise, small volume of the this compound indicator solution to a known volume of the same saline buffer to achieve a final indicator concentration of approximately 2-5 µM.
-
Mix thoroughly and transfer the solution to a clean cuvette.
-
Place the cuvette in the temperature-controlled holder and allow the temperature to equilibrate.
-
Measure the absorbance at 434 nm (A₄₃₄, absorbance maximum of HI⁻), 578 nm (A₅₇₈, absorbance maximum of I²⁻), and a non-absorbing wavelength (e.g., 750 nm) to correct for any baseline drift.
-
-
Data Analysis:
-
Correct the measured absorbances for the baseline drift by subtracting the absorbance at the non-absorbing wavelength.
-
The ratio of the concentrations of the basic to acidic forms of the indicator is related to the ratio of their absorbances: R = A₅₇₈ / A₄₃₄
-
The pKa₂ can then be calculated using the following equation: pKa₂ = pH - log₁₀((R - e₁) / (1 - R * e₃/e₂)) where:
-
pH is the known pH of the buffer solution.
-
R is the ratio of absorbances (A₅₇₈ / A₄₃₄).
-
e₁, e₂, and e₃ are molar absorptivity ratios that are dependent on temperature and salinity. These values can be found in the literature, such as in Liu et al. (2011).
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of the pKa₂ of this compound.
Caption: Experimental workflow for pKa determination.
Chemical Equilibrium of this compound
This diagram shows the dissociation equilibrium of this compound that is relevant for pH measurements in saline media.
Caption: Dissociation equilibrium of this compound.
References
Application Notes and Protocols for m-Cresol Purple in Capnographic Indicators for CO2 Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresol Purple is a sulfonephthalein pH indicator dye that has found significant application in the development of colorimetric capnographic indicators for the detection of carbon dioxide (CO2). Its distinct color change from purple to yellow in the presence of CO2 provides a rapid, visual indication of changes in CO2 concentration, making it a valuable tool in medical and research settings.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in CO2 detection, with a focus on its integration into capnographic devices.
The principle behind its use in capnography lies in the reaction of CO2 with water to form carbonic acid (H2CO3). This weak acid lowers the pH of the indicator matrix, causing this compound to transition from its basic purple form to its acidic yellow form. This reversible reaction allows for breath-by-breath monitoring of end-tidal CO2, which is crucial for applications such as verifying endotracheal tube placement and monitoring patient ventilation.[2][3]
Chemical Properties and Signaling Pathway
This compound, also known as m-cresolsulfonphthalein, is a triarylmethane dye with two distinct pH indicator ranges: pH 1.2–2.8 (red to yellow) and pH 7.4–9.0 (yellow to purple). For capnographic applications, the latter range is utilized. The chemical structure and properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C21H18O5S |
| Molar Mass | 382.43 g/mol |
| CAS Number | 2303-01-7 |
| pH Range 1 | 1.2 (Red) - 2.8 (Yellow) |
| pH Range 2 | 7.4 (Yellow) - 9.0 (Purple) |
| pKa (second dissociation) | ~8.3 |
The signaling pathway for CO2 detection using this compound is a straightforward acid-base reaction. When CO2 from exhaled breath comes into contact with the aqueous matrix of the indicator, it dissolves and forms carbonic acid, which then dissociates to release hydrogen ions (H+). These protons cause the this compound to shift from its deprotonated (purple) form to its protonated (yellow) form.
Quantitative Data
The performance of this compound as a CO2 indicator can be quantified by several parameters. The following table summarizes key performance data gathered from various studies.
| Parameter | Value | Conditions | Reference |
| Limit of Detection (LOD) | 1.98 ppm | In pH 10 solution | |
| Response Time | < 10 seconds | For 50 ppm CO2 in pH 10 solution | |
| 19 seconds | 0 to 5% CO2 change in unplasticized polymer film | ||
| Recovery Time | 21 seconds | 5% to 3.6% CO2 change in unplasticized polymer film | |
| Wavelength Shift (Hypsochromic) | From 577 nm (purple) to 435 nm (yellow) | In pH 10 solution with 50 ppm CO2 | |
| Optimal pH for Detection | 10 | In aqueous solution | |
| Long-term Stability | Stable for at least 5.3 years | Purified solution stored in the dark at room temperature |
Experimental Protocols
Protocol 1: Preparation of this compound Indicator Solution
This protocol describes the preparation of a stock solution of this compound suitable for CO2 detection experiments.
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (95%)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 0.01 M NaOH solution: Dissolve 0.04 g of NaOH in 100 mL of deionized water.
-
Weigh this compound: Accurately weigh 0.1 g of this compound powder.
-
Dissolve the dye: Transfer the this compound powder to a 100 mL volumetric flask. Add 13 mL of the 0.01 M NaOH solution and swirl to dissolve the powder.
-
Dilute to volume: Once the dye is completely dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Adjust pH (optional but recommended): For optimal CO2 sensitivity, adjust the pH of the solution to approximately 10 using a pH meter and dropwise addition of a more concentrated NaOH solution.
Protocol 2: Fabrication of a Colorimetric CO2 Sensing Film
This protocol outlines a general procedure for incorporating this compound into a polymer matrix to create a solid-state CO2 sensor.
Materials:
-
This compound indicator solution (from Protocol 1)
-
Ethyl cellulose
-
Tetrabutylammonium hydroxide (TBAH) or Tetraoctylammonium hydroxide (TOAH)
-
Ethanol
-
Plasticizer (e.g., tributyl phosphate)
-
Glass slides or other suitable substrate
-
Spin coater
-
Hot plate or vacuum oven
Procedure:
-
Prepare the polymer solution: Dissolve a specific amount of ethyl cellulose in ethanol to achieve the desired concentration (e.g., 10% w/v). The exact concentration may need to be optimized depending on the desired film thickness and viscosity.
-
Formulate the sensing "cocktail": In a separate vial, mix the this compound solution, TBAH or TOAH, and the plasticizer. The ratios of these components will influence the sensor's sensitivity and response time and should be optimized empirically. A starting point could be a 1:1:1 volume ratio.
-
Combine the solutions: Add the sensing cocktail to the polymer solution and mix thoroughly until a homogeneous solution is obtained.
-
Substrate preparation: Thoroughly clean the glass slides by sonicating them in acetone, followed by rinsing with deionized water and drying with a stream of nitrogen.
-
Spin coating:
-
Place a cleaned glass slide on the chuck of the spin coater.
-
Dispense a small amount of the final sensing solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform thin film. The spin coating parameters will need to be optimized to obtain the desired film thickness.
-
-
Drying and Curing:
-
Carefully remove the coated substrate from the spin coater.
-
Place the film on a hot plate at a low temperature (e.g., 60-90°C) or in a vacuum oven to evaporate the solvent and cure the film. The drying time will depend on the solvent and film thickness.
-
Protocol 3: Spectrophotometric Analysis of CO2 Response
This protocol describes how to quantitatively measure the response of the this compound indicator (in solution or as a film) to CO2 using a UV-Vis spectrophotometer.
Materials:
-
This compound indicator solution or film
-
UV-Vis spectrophotometer
-
Cuvettes (for solution-based measurements)
-
Gas mixing system or certified CO2 gas cylinders
-
Gas flow cell or custom-built chamber for film analysis
Procedure:
-
Baseline measurement:
-
For solutions, place the this compound solution in a cuvette and record the absorbance spectrum (typically from 400 nm to 700 nm).
-
For films, place the sensor film in the light path of the spectrophotometer and record the baseline spectrum in the absence of CO2 (e.g., in a stream of pure nitrogen or air).
-
-
CO2 exposure:
-
For solutions, bubble a known concentration of CO2 gas through the solution in the cuvette for a specific duration.
-
For films, introduce a gas stream with a known CO2 concentration into the flow cell or chamber containing the film.
-
-
Absorbance measurement: Record the absorbance spectrum of the indicator after it has equilibrated with the CO2-containing gas. Note the decrease in absorbance at the peak corresponding to the purple form (around 577 nm) and the increase in absorbance at the peak for the yellow form (around 435 nm).
-
Data analysis:
-
Calculate the change in absorbance at the respective peaks.
-
To quantify the response, a calibration curve can be generated by plotting the change in absorbance (or the ratio of absorbances at the two wavelengths) against the concentration of CO2.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for preparing and testing an this compound-based CO2 sensor.
Conclusion
This compound is a versatile and effective pH indicator for the development of colorimetric capnographic sensors. Its rapid and reversible color change in response to CO2-induced pH shifts makes it suitable for real-time monitoring applications. The protocols provided herein offer a foundation for researchers and drug development professionals to prepare and characterize this compound-based CO2 indicators. Further optimization of the sensor formulation, including the choice of polymer matrix, plasticizer, and base, can lead to enhanced performance in terms of sensitivity, response time, and long-term stability for specific applications.
References
Application Notes and Protocols for Spectrophotometric Titration of Acids and Bases using m-Cresol Purple
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresol Purple (m-cresolsulfonphthalein) is a sulfonephthalein dye widely employed as a pH indicator in spectrophotometric titrations.[1] Its distinct color changes corresponding to pH variations, coupled with its high molar absorptivity, make it a valuable tool for the precise determination of equivalence points in acid-base reactions. This document provides detailed application notes and protocols for the use of this compound in the spectrophotometric titration of acids and bases, tailored for research, scientific, and drug development applications.
This compound exhibits two useful pH ranges for indication: pH 1.2 to 2.8 (red to yellow) and pH 7.4 to 9.0 (yellow to violet).[1][2][3] This dual-range property allows for its application in the titration of various strengths of acids and bases. Spectrophotometric monitoring of the titration process offers a significant advantage over visual indication, as it provides more accurate and reproducible endpoint determinations, free from subjective operator interpretation. For high-accuracy applications, the use of purified this compound is recommended, as impurities can affect absorbance measurements and lead to inaccuracies in pH determination.
Physicochemical Properties and Spectral Data
A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its effective application. Key quantitative data are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₈O₅S | |
| Molar Mass | 382.43 g·mol⁻¹ | |
| pKa₁ | 1.51 (at 25°C) | |
| pKa₂ | 8.32 (at 25°C) | |
| Melting Point | >250°C | |
| Solubility | Very slightly soluble in water, soluble in ethanol and methanol. |
Table 2: Spectrophotometric Data for this compound
| Form | pH Range | Color | Wavelength of Maximum Absorbance (λmax) |
| Acidic (H₂I) | 1.2 - 2.8 | Red | ~529 nm |
| Intermediate (HI⁻) | 2.8 - 7.4 | Yellow | 434 nm |
| Basic (I²⁻) | 7.4 - 9.0 | Purple | 578 nm |
Experimental Protocols
The following protocols provide a generalized methodology for the spectrophotometric titration of an acid with a base and a base with an acid using this compound as the indicator.
Protocol 1: Spectrophotometric Titration of a Weak Acid with a Strong Base
Objective: To determine the concentration of a weak acid solution by titration with a standardized strong base solution using this compound indicator and a spectrophotometer to detect the endpoint.
Materials:
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Weak acid solution of unknown concentration (e.g., acetic acid)
-
This compound indicator solution (0.04% in ethanol or water)
-
Spectrophotometer
-
Cuvettes
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Pipettes
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the λmax of the basic form of this compound, which is 578 nm. This wavelength is chosen because the absorbance will increase significantly after the equivalence point as the solution becomes basic and the indicator changes to its purple form.
-
-
Sample Preparation:
-
Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into a clean beaker.
-
Add a few drops of the this compound indicator solution to the beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
Titration:
-
Fill the burette with the standardized strong base solution and record the initial volume.
-
Begin adding the titrant (strong base) to the analyte (weak acid) in small increments while continuously stirring.
-
After each addition of titrant, transfer a small aliquot of the solution to a cuvette and measure the absorbance at 578 nm. Alternatively, a fiber optic probe connected to the spectrophotometer can be used for continuous monitoring directly in the beaker.
-
Record the volume of titrant added and the corresponding absorbance reading.
-
Continue adding the titrant and recording the absorbance until the absorbance values show a sharp and steady increase, indicating the endpoint has been passed.
-
-
Data Analysis:
-
Plot a graph of absorbance versus the volume of titrant added.
-
The equivalence point is determined from the graph, typically as the point of maximum slope on the titration curve. This can be found by taking the first or second derivative of the curve.
-
Calculate the concentration of the weak acid using the volume of the strong base at the equivalence point and the stoichiometry of the reaction.
-
Protocol 2: Spectrophotometric Titration of a Weak Base with a Strong Acid
Objective: To determine the concentration of a weak base solution by titration with a standardized strong acid solution using this compound indicator and a spectrophotometer to detect the endpoint.
Materials:
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Weak base solution of unknown concentration (e.g., ammonia)
-
This compound indicator solution (0.04% in ethanol or water)
-
Spectrophotometer
-
Cuvettes
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Pipettes
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the λmax of the intermediate (yellow) form of this compound, which is 434 nm. In this titration, the solution starts basic (purple) and becomes acidic. The absorbance at 434 nm will increase as the indicator transitions from its purple form (low absorbance at 434 nm) to its yellow form upon neutralization.
-
-
Sample Preparation:
-
Pipette a known volume (e.g., 25.00 mL) of the weak base solution into a clean beaker.
-
Add a few drops of the this compound indicator solution. The solution should be purple.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
Titration:
-
Fill the burette with the standardized strong acid solution and record the initial volume.
-
Begin adding the titrant (strong acid) to the analyte (weak base) in small increments while stirring.
-
After each addition, measure the absorbance at 434 nm.
-
Record the volume of titrant added and the corresponding absorbance.
-
Continue the titration until the absorbance values plateau after a sharp increase, indicating the solution has become acidic past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of absorbance versus the volume of titrant added.
-
Determine the equivalence point from the titration curve, which corresponds to the point of maximum inflection.
-
Calculate the concentration of the weak base using the volume of the strong acid at the equivalence point and the reaction stoichiometry.
-
Chemical Equilibrium of this compound
The indicator's color change is governed by its acid-base equilibria. In an aqueous solution, this compound exists in three forms, depending on the pH.
Conclusion
Spectrophotometric titration using this compound offers a precise and reliable method for determining the concentration of acidic and basic solutions. The protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this technique in their analytical workflows. The use of purified indicator and careful data analysis are crucial for achieving high accuracy and reproducibility.
References
Troubleshooting & Optimization
Technical Support Center: Accurate pH Measurements with m-Cresol Purple
This technical support center provides guidance for researchers, scientists, and drug development professionals on correcting for perturbations caused by the m-Cresol Purple (mCP) dye in spectrophotometric pH measurements. Accurate pH determination is critical in numerous scientific and clinical applications, and understanding the nuances of this widely used indicator is paramount for reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is there a need to correct for this compound (mCP) dye perturbation in pH measurements?
A1: The addition of this compound (mCP) to a sample, although essential for spectrophotometric pH measurement, can itself alter the sample's original pH. This phenomenon, known as dye perturbation, arises from the acidic nature of the dye and its interaction with the sample's buffer system.[1][2][3] The perturbation is modest in well-buffered solutions like seawater, but can be significant in environments with lower buffer capacity, such as estuarine or freshwater samples.[1][3]
Q2: What are the main factors influencing the extent of the dye perturbation?
A2: The magnitude of the pH perturbation depends on several factors related to both the sample and the dye solution:
-
Sample Properties:
-
Buffer Capacity: Samples with low buffer capacity are more susceptible to pH changes upon dye addition.
-
Initial pH: The perturbation effect varies with the initial pH of the sample.
-
Total Alkalinity (TA) and Salinity: These properties of the sample influence the overall chemical equilibrium and thus the impact of the dye.
-
-
Dye Solution Properties:
-
pH of the dye solution: The pH of the mCP solution itself contributes to the overall pH change in the sample. Adjusting the dye solution's pH to be close to the sample's expected pH can minimize this effect.
-
Solvent Matrix: The composition of the solvent used to prepare the dye solution can also play a role.
-
Q3: What is the difference between using purified and unpurified this compound?
A3: Commercial this compound often contains impurities that absorb light at the same wavelengths as the indicator's acidic and basic forms (434 nm and 578 nm). These impurities can lead to significant inaccuracies in pH measurements, with deviations as large as 0.018 pH units. Purification, typically via High-Performance Liquid Chromatography (HPLC) or flash chromatography, removes these interfering substances, leading to more accurate and consistent results. Using purified mCP from different vendors results in pH differences within ±0.0004 pH units, which is close to the precision of the measurement itself.
Q4: How can I correct for the pH perturbation caused by the mCP dye?
A4: There are two primary approaches to correct for the dye perturbation:
-
Experimental Correction: This involves measuring the pH change in a solution with known buffer capacity upon the addition of the dye.
-
Model-Based Correction: Numerical simulations, such as those incorporating mCP speciation into software like MATLAB CO2SYS, can be used to calculate the theoretical pH perturbation based on the known properties of the sample and the dye.
For highly accurate measurements, especially in low-buffered waters, it is recommended to perform an experimental correction.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or drifting pH readings | Impurities in the this compound dye. | 1. Verify if you are using purified mCP. If not, purify the dye using the protocol below or obtain a certified purified stock. 2. If using purified dye, check for degradation by running a quality control check with a standard buffer. |
| Temperature fluctuations in the sample. | 1. Ensure the sample and spectrophotometer cell holder are properly thermostatted. 2. Allow sufficient time for the sample to reach thermal equilibrium before measurement. | |
| Measured pH is consistently lower or higher than expected | Incorrect baseline correction. | 1. Ensure the absorbance at a non-absorbing wavelength (e.g., 730 nm) is measured and used for baseline correction. |
| Dye perturbation is not accounted for. | 1. Implement a correction for the dye perturbation, especially for samples with low buffer capacity. 2. Adjust the pH of the mCP dye solution to be close to the expected pH of your samples. | |
| Poor reproducibility of measurements | Inconsistent volume of dye added. | 1. Use a calibrated micropipette to add a precise and consistent volume of mCP solution to each sample. |
| Variations in dye batch. | 1. If using a new batch of mCP, even if purified, it is good practice to perform a cross-calibration with the previous batch using a standard buffer. |
Quantitative Data Summary
The following table summarizes the potential pH deviations observed when using unpurified this compound compared to purified mCP.
| Sample pH | pH Deviation (Unpurified vs. Purified mCP) | Reference |
| 7.4 | Up to 0.010 pH units | |
| 8.2 | Up to 0.018 pH units |
Experimental Protocols
Protocol 1: Purification of this compound using HPLC
This protocol provides a general guideline for purifying mCP using High-Performance Liquid Chromatography (HPLC). The specific parameters may need to be optimized based on the available HPLC system and column.
Materials:
-
Unpurified this compound
-
HPLC system with a preparative column (e.g., Primesep B2)
-
Mobile phase: Acetonitrile and water
-
Rotary evaporator
Methodology:
-
Dissolve the unpurified mCP in the mobile phase to prepare the sample for injection.
-
Set up the HPLC system with a suitable gradient of acetonitrile and water to separate the mCP from its impurities.
-
Inject the mCP solution onto the preparative column.
-
Collect the fraction corresponding to the pure mCP peak, which can be identified by its characteristic absorbance spectrum.
-
Evaporate the solvent from the collected fraction using a rotary evaporator to obtain the purified mCP.
-
Re-dissolve the purified mCP in a suitable solvent (e.g., 0.7 M NaCl solution with pH adjusted to ~8.0) to prepare the stock solution.
Protocol 2: Correction for mCP Dye Perturbation
This protocol describes a method to experimentally determine and correct for the pH perturbation caused by the addition of purified mCP.
Materials:
-
Purified mCP solution
-
A series of buffer solutions with known and varying buffer capacities spanning the expected pH range of the samples.
-
Spectrophotometer
-
Calibrated pH electrode (for initial buffer characterization)
Methodology:
-
Prepare a series of buffer solutions with known total alkalinity and pH, mimicking the matrix of the samples to be analyzed.
-
For each buffer solution, measure the initial pH using a calibrated pH electrode.
-
Add a precise volume of the purified mCP solution to the buffer solution, identical to the volume that will be used for the actual samples.
-
Measure the absorbance spectrum and calculate the pH spectrophotometrically.
-
The difference between the spectrophotometrically measured pH and the initial electrode-measured pH represents the dye perturbation for that specific buffer condition.
-
Create a correction curve or lookup table by plotting the pH perturbation against the initial pH or another relevant parameter (e.g., total alkalinity).
-
Apply this correction to the spectrophotometric pH measurements of the unknown samples.
Visualizations
Caption: Workflow for accurate spectrophotometric pH measurement.
Caption: Factors influencing the final corrected pH value.
References
Impact of indicator impurities on spectrophotometric pH accuracy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during spectrophotometric pH measurements, with a specific focus on the impact of indicator impurities on accuracy.
Frequently Asked Questions (FAQs)
Q1: What is spectrophotometric pH measurement?
Spectrophotometric pH measurement is a highly precise method for determining the pH of a solution. It involves adding a small amount of a pH indicator dye to a sample. The indicator changes color depending on the pH, and by measuring the absorbance of light at specific wavelengths, the ratio of the acidic and basic forms of the indicator can be determined, which is then used to calculate the pH.[1][2] This technique is widely used in oceanography and other fields requiring high-accuracy pH measurements.
Q2: How do indicator impurities affect the accuracy of spectrophotometric pH measurements?
Indicator impurities can significantly compromise the accuracy of spectrophotometric pH measurements.[3] These impurities often absorb light at the same wavelengths as the acidic or basic forms of the indicator.[3][4] This interference alters the measured absorbance ratio, leading to inaccurate pH calculations. Studies have shown that impurities in common indicators, such as m-cresol purple (mCP), can cause pH errors as large as 0.01 to 0.02 pH units. The type and quantity of these impurities can vary between different manufacturers and even between different batches from the same manufacturer.
Q3: What are the common signs of impure pH indicators?
Common signs that your pH indicator may be impure include:
-
Drifting pH readings: The measured pH value changes over time, even in a stable sample.
-
Inaccurate results for standard buffer solutions: The measured pH of a certified buffer solution deviates significantly from its known value.
-
Poor reproducibility: Repeated measurements of the same sample yield inconsistent results.
-
Visible particulates or discoloration: The indicator solution is not clear or has an off-color appearance.
Q4: How can I ensure the purity of my pH indicator?
To ensure the purity of your pH indicator, it is highly recommended to use a purified indicator. You can either purchase a pre-purified indicator from a reputable supplier or purify the indicator in your laboratory using techniques like High-Performance Liquid Chromatography (HPLC) or flash chromatography. After purification, it is crucial to validate the purity of the indicator.
Q5: Is it always necessary to use a purified indicator?
For applications requiring the highest accuracy and precision, such as ocean acidification research, using a purified indicator is essential. However, for some applications, if the required accuracy is lower than the potential error introduced by the impurities, an unpurified indicator might be acceptable. It is important to be aware of the potential for error and to characterize the performance of the unpurified indicator with standard buffer solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during spectrophotometric pH measurements.
Problem 1: Inaccurate pH Readings
| Possible Cause | Troubleshooting Steps |
| Indicator Impurities | Use a purified pH indicator. If using an unpurified indicator, characterize its performance with certified buffer solutions to apply a correction if necessary. |
| Incorrect Wavelength Settings | Verify that the spectrophotometer is set to the correct wavelengths for the specific indicator being used (e.g., 434 nm and 578 nm for this compound). |
| Inaccurate Blank Measurement | Ensure the blank solution is the same matrix as the sample without the indicator. Re-blank the spectrophotometer before each set of measurements. |
| Temperature Fluctuations | Maintain a constant and known temperature for the sample and indicator, as the indicator's pKa is temperature-dependent. Use a temperature-controlled cuvette holder if available. |
| Incorrect Indicator Concentration | Prepare the indicator solution at the recommended concentration. Too high or too low a concentration can affect the accuracy of the measurement. |
Problem 2: Drifting or Unstable Readings
| Possible Cause | Troubleshooting Steps |
| Instrument Warm-up | Allow the spectrophotometer to warm up for the manufacturer-recommended time before taking measurements to ensure the light source is stable. |
| Air Bubbles in the Cuvette | Inspect the cuvette for air bubbles on the optical surfaces. Gently tap the cuvette to dislodge any bubbles. |
| Sample Not Homogeneous | Ensure the sample is well-mixed after the addition of the indicator. |
| Dirty or Scratched Cuvette | Clean the cuvette thoroughly and inspect for scratches. Use a clean, lint-free cloth to wipe the optical surfaces. If scratched, replace the cuvette. |
| Indicator Degradation | Store indicator solutions properly (e.g., refrigerated and protected from light) to prevent degradation. Prepare fresh solutions regularly. |
Data Presentation
The following tables summarize the quantitative impact of indicator impurities on spectrophotometric pH measurements.
Table 1: pH Deviation of Unpurified vs. Purified this compound (mCP)
| pH of Buffered Solution | Maximum pH Deviation (Unpurified - Purified) |
| 7.4 | 0.010 |
| 8.2 | 0.018 |
Data synthesized from Liu et al. (2011).
Table 2: Comparison of pH Measurements Using Purified mCP from Different Vendors
| pH of Buffered Solution | pH Difference (Purified Sample - Reference) |
| 7.4 - 8.2 | Within ±0.0004 |
Data synthesized from Liu et al. (2011).
Experimental Protocols
Protocol 1: Spectrophotometric Determination of pH
This protocol outlines the general procedure for measuring pH using a purified indicator and a spectrophotometer.
Materials:
-
Spectrophotometer with a temperature-controlled cuvette holder
-
Calibrated pH meter (for validation)
-
Purified pH indicator solution (e.g., this compound)
-
Sample solution
-
Cuvettes (quartz or glass, depending on the wavelength)
-
Pipettes
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the desired temperature for the cuvette holder.
-
Set the spectrophotometer to measure absorbance at the two required wavelengths for the indicator.
-
-
Blank Measurement:
-
Fill a clean cuvette with the sample solution (without the indicator).
-
Place the cuvette in the spectrophotometer and record the blank absorbance at both wavelengths.
-
-
Sample Measurement:
-
Add a precise volume of the purified indicator solution to a known volume of the sample.
-
Mix the solution thoroughly but gently to avoid introducing air bubbles.
-
Rinse the cuvette with a small amount of the sample-indicator mixture, then fill the cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance at both wavelengths.
-
-
pH Calculation:
-
Subtract the blank absorbances from the sample absorbances.
-
Calculate the ratio of the corrected absorbances.
-
Use the appropriate equation, incorporating the absorbance ratio, the pKa of the indicator at the measurement temperature and salinity, and the molar absorptivity ratios, to calculate the pH of the sample.
-
Protocol 2: Purification of this compound (mCP) using Flash Chromatography
This protocol provides a general guideline for purifying mCP using flash chromatography.
Materials:
-
Flash chromatography system
-
Silica gel column
-
Unpurified this compound
-
Solvents for mobile phase (e.g., dichloromethane and methanol)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude mCP in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel.
-
-
Column Packing and Equilibration:
-
Pack the flash column with silica gel.
-
Equilibrate the column by running the initial mobile phase (a low-polarity solvent mixture) through it for several column volumes.
-
-
Sample Loading:
-
Carefully load the prepared sample onto the top of the column.
-
-
Elution:
-
Begin elution with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol in the dichloromethane).
-
Collect fractions as the colored bands elute from the column. The main, intensely colored band is the purified mCP.
-
-
Post-Purification:
-
Combine the fractions containing the pure mCP.
-
Remove the solvent using a rotary evaporator to obtain the purified indicator.
-
Protocol 3: Validation of Purified Indicator
This protocol describes how to validate the purity of the indicator after purification.
Materials:
-
Purified pH indicator
-
Reference (unpurified) pH indicator
-
Certified buffer solutions of known pH (e.g., pH 4, 7, and 10)
-
Spectrophotometer
-
HPLC system (optional, for advanced purity analysis)
Procedure:
-
Spectrophotometric Comparison:
-
Prepare solutions of both the purified and unpurified indicators at the same concentration.
-
Measure the pH of a series of certified buffer solutions using both indicators, following Protocol 1.
-
Compare the pH values obtained with the purified indicator to the certified pH values of the buffers. The deviation should be minimal.
-
Compare the pH values obtained with the unpurified indicator to those from the purified indicator to quantify the error introduced by the impurities.
-
-
HPLC Analysis (Optional):
-
Analyze a sample of the purified indicator using HPLC.
-
The chromatogram should show a single, sharp peak corresponding to the indicator, with minimal or no impurity peaks.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the impact of indicator impurities on spectrophotometric pH accuracy.
Caption: Impact of indicator impurities on pH measurement accuracy.
Caption: Troubleshooting workflow for inaccurate pH readings.
Caption: Experimental workflow for indicator purification and validation.
References
Long-term stability and storage of m-Cresol Purple solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of m-Cresol Purple (mCP) solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of an this compound solution?
A1: The stability of this compound solutions is highly dependent on their purity and storage conditions. Purified mCP solutions have been shown to be stable for at least 5.3 years when stored at room temperature in a dark container, with changes in pH measurements within 0.0025.[1][2][3] For unpurified indicators, the stability is less certain and difficult to determine conclusively.[1][2] Some safety data sheets suggest that if stored properly, the shelf life can be indefinite.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To maximize the long-term stability of mCP solutions, they should be stored in tightly closed, dark containers to prevent degradation from UV light. Storing the solutions at a cool, room temperature (around 20°C or 68°F) is generally recommended. It is also advisable to use containers with minimal headspace to reduce the potential for oxidation.
Q3: How does purity affect the performance and stability of this compound solutions?
A3: The purity of the this compound dye is critical for accurate pH measurements. Impurities can lead to significant pH-dependent errors, which may cause discrepancies in experimental results. Studies have shown that while purified mCP from different sources can yield consistent pH readings (±0.0012), some batches may still contain impurities that cause errors as large as -0.008 pH units. Therefore, using purified mCP is strongly recommended for high-precision applications.
Q4: Can the type of storage container affect the stability of the solution?
A4: Yes, the storage container can influence the stability of the solution. It is crucial to use a container that blocks UV light, such as an amber glass bottle or a clear bottle covered with aluminum foil or black tape. While specific studies on a wide range of materials are limited, the primary concern is preventing photodegradation.
Q5: What are the visible signs of this compound degradation?
A5: The primary method for identifying degradation is through performance testing, such as checking for shifts in pH readings of standard buffer solutions over time. Visible signs like a change in the solution's color intensity or the appearance of precipitates may indicate degradation or contamination. Regular quality control checks are the most reliable way to detect any changes in the indicator's properties.
Quantitative Stability Data
The following table summarizes the key quantitative findings on the stability of purified this compound solutions.
| Parameter | Condition | Observed Stability | pH Measurement Change | Reference |
| Duration | Room Temperature (~20°C), Stored in a dark container | At least 5.3 years | Within 0.0025 | |
| Purity | Purified mCP | High | Minimal pH-dependent errors | |
| Purity | Unpurified mCP | Inconclusive | Can lead to significant pH-dependent errors |
Troubleshooting Guide
Problem: Inaccurate or inconsistent pH readings.
This is one of the most common issues when using this compound for spectrophotometric pH measurements. The following logical diagram and steps will guide you through the troubleshooting process.
Caption: Troubleshooting workflow for inaccurate pH readings.
Problem: Sluggish or slow color change.
-
Possible Cause: The solution may be old or degraded.
-
Solution: Prepare a fresh solution of this compound.
-
Possible Cause: The temperature of your sample is very low.
-
Solution: Allow the sample to reach thermal equilibrium at the recommended temperature for the analysis.
Problem: The solution appears cloudy or has precipitates.
-
Possible Cause: Contamination of the solution.
-
Solution: Discard the solution and prepare a fresh one using high-purity water and reagents. Ensure all glassware is thoroughly cleaned.
-
Possible Cause: The dye has precipitated out of the solution.
-
Solution: Ensure the correct solvent and pH are used during preparation as specified in the protocol.
Experimental Protocols
Protocol 1: Preparation of this compound Indicator Solution (0.04% w/v)
This protocol is adapted from standard laboratory procedures for preparing mCP indicator solutions.
Caption: Workflow for preparing this compound indicator solution.
Detailed Steps:
-
Accurately weigh 40 mg of purified this compound powder using an analytical balance.
-
Transfer the powder into a 100 mL volumetric flask.
-
Carefully add 2.08 mL of 0.05 M NaOH solution to the flask.
-
Add 20 mL of 95% ethanol to the flask.
-
Gently swirl the flask until all the this compound powder is completely dissolved.
-
Add distilled or deionized water to the flask until the solution reaches the 100 mL mark.
-
Seal the flask and invert it multiple times to ensure the solution is homogeneous.
-
Transfer the final solution to a clean, clearly labeled amber glass bottle and store it as recommended.
Protocol 2: Quality Control Check for Solution Stability
This protocol outlines a method to periodically check the stability of your stored this compound solution.
-
Prepare a Reference Solution: Prepare a fresh batch of this compound solution following Protocol 1. This will serve as your reference standard.
-
Use a Standard Buffer: Obtain a certified reference material (CRM) or a well-prepared TRIS buffer solution with a known, stable pH.
-
Spectrophotometric Measurement (Reference):
-
Set your spectrophotometer to the appropriate wavelengths for this compound (typically 434 nm and 578 nm).
-
Add a precise volume of your freshly prepared reference mCP solution to the standard buffer.
-
Record the absorbance values and calculate the pH.
-
-
Spectrophotometric Measurement (Aged Solution):
-
Using the same standard buffer and experimental conditions, add the same precise volume of your aged mCP solution.
-
Record the absorbance values and calculate the pH.
-
-
Compare Results: The difference in the calculated pH between the reference and aged solutions should be minimal (e.g., within ±0.003). A significant deviation suggests that the aged solution may have degraded.
Factors Affecting this compound Stability
The long-term stability of this compound solutions is influenced by several key factors, as illustrated in the diagram below.
Caption: Key factors influencing the stability of this compound solutions.
References
Troubleshooting unexpected color changes with m-Cresol Purple
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-Cresol Purple in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its pH indicator ranges?
This compound, also known as m-cresolsulfonphthalein, is a triarylmethane dye commonly used as a pH indicator.[1][2][3] It is particularly useful for spectrophotometric pH measurements.[4][5] The indicator has two distinct pH ranges:
-
pH 1.2–2.8: Color change from red to yellow.
-
pH 7.4–9.0: Color change from yellow to violet/purple.
Q2: How do I prepare an this compound indicator solution?
There are several protocols for preparing this compound solutions. A common method for a 0.04% w/v solution involves dissolving the dye in sodium hydroxide and ethanol before diluting with distilled water. For high-precision applications, such as seawater pH measurements, a 2 mmol L-1 solution is prepared in a sodium chloride matrix to match the ionic strength of the sample.
Q3: How should I store my this compound solution?
Purified this compound solutions are stable for extended periods when stored correctly. To ensure stability, store the solution at room temperature in a dark container to prevent degradation from ultraviolet (UV) light. It is also recommended to use borosilicate glass bottles to avoid leaching of contaminants that could alter the pH of the solution.
Q4: What are the main factors that can affect the accuracy of my pH measurements with this compound?
Several factors can influence the accuracy of pH measurements using this compound:
-
Indicator Purity: Impurities in the this compound dye can lead to significant errors in pH measurements, with deviations as large as 0.018 pH units. Purification of the dye, for instance by HPLC, is often necessary for accurate results.
-
Temperature: The dissociation constant (pKa) of this compound is temperature-dependent. For accurate measurements, it is crucial to control the temperature of the sample and use the correct pKa value for that temperature.
-
Ionic Strength: The ionic strength of the sample solution can affect the indicator's response. This is particularly important when working with samples that have a high salt concentration, such as seawater.
-
Indicator Perturbation: The addition of the indicator solution itself can slightly alter the pH of poorly buffered samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected or Inconsistent Color Changes
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Contaminated Indicator | Impurities in the this compound dye can interfere with the expected color transition, leading to inconsistent or shifted pH readings. | Use a purified grade of this compound. If you suspect impurities, consider purifying the dye using a method like HPLC. |
| Temperature Fluctuations | The pKa of this compound is sensitive to temperature changes, which will alter the pH at which the color transition occurs. | Ensure your experiments are conducted at a constant and controlled temperature. Use a temperature-controlled spectrophotometer or a water bath. |
| Incorrect pH Range | This compound has two distinct operational pH ranges. Using it outside of these ranges will not produce a meaningful color change. | Confirm that the expected pH of your sample falls within either the 1.2-2.8 or 7.4-9.0 range. |
| Indicator Degradation | Exposure to UV light can cause the this compound solution to degrade over time, affecting its performance. | Store the indicator solution in a dark or amber bottle and away from direct sunlight. Prepare fresh solutions periodically. |
Issue 2: Slow or Drifting pH Readings
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Poorly Buffered Sample | In samples with low buffering capacity, the addition of the indicator can alter the sample's pH, causing readings to drift as a new equilibrium is established. | If possible, increase the buffering capacity of your sample. Be aware of the indicator perturbation effect and account for it in your calculations. |
| Low Temperature | At lower temperatures, the response time of pH indicators can be slower. | Allow the sample and indicator to equilibrate to the measurement temperature before taking a reading. |
| Instrumental Issues | Problems with the spectrophotometer, such as a dirty cuvette or a fluctuating light source, can lead to unstable readings. | Ensure your instrument is properly maintained and calibrated. Clean the cuvettes thoroughly before each use. |
Experimental Protocols
Protocol 1: Preparation of 0.04% (w/v) this compound Indicator Solution
This protocol is adapted from common laboratory procedures.
Materials:
-
This compound powder
-
0.05 N Sodium Hydroxide (NaOH) solution
-
95% Ethanol
-
Distilled or deionized water
-
100 mL volumetric flask
Procedure:
-
Accurately weigh 40 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 2.08 mL of 0.05 N NaOH solution and 20 mL of 95% ethanol to the flask.
-
Gently swirl the flask until the this compound is completely dissolved.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the prepared indicator in a well-sealed, dark glass bottle at room temperature.
Protocol 2: Spectrophotometric pH Measurement
This is a generalized protocol for using this compound in spectrophotometric pH measurements.
Equipment:
-
Spectrophotometer
-
Matched quartz cuvettes
-
Temperature-controlled cuvette holder
Procedure:
-
Set the spectrophotometer to the desired temperature.
-
Add a precise volume of the sample to a cuvette.
-
Add a small, precise volume of the this compound indicator solution to the sample. The exact volume will depend on the desired final concentration of the indicator.
-
Mix the solution gently but thoroughly.
-
Place the cuvette in the temperature-controlled holder and allow the temperature to equilibrate.
-
Measure the absorbance at the two wavelengths corresponding to the acid (HI⁻) and base (I²⁻) forms of the indicator. For the higher pH range, these are typically around 434 nm and 578 nm.
-
Calculate the ratio of the absorbances.
-
Use the appropriate equation, incorporating the absorbance ratio and the temperature- and salinity-dependent pKa of this compound, to calculate the pH.
Data Presentation
Table 1: pH Ranges and Color Transitions of this compound
| pH Range | Acidic Color | Basic Color |
| 1.2 - 2.8 | Red | Yellow |
| 7.4 - 9.0 | Yellow | Purple/Violet |
| Data sourced from multiple references. |
Table 2: pKa Values of this compound at Different Temperatures and Salinities
The pKa of this compound is influenced by both temperature and salinity. The following equation can be used to calculate the second dissociation constant (pK₂) for seawater applications:
pHT = -log(K₂T * e₂) + log((R - e₁) / (1 - R * e₃/e₂))
Where R is the ratio of absorbances at 578 nm and 434 nm, and e₁, e₂, and e₃ are molar absorptivity ratios dependent on temperature and salinity. The precise coefficients for these equations are determined experimentally and can be found in specialized literature for oceanography.
Visualizations
Troubleshooting Workflow for Unexpected Color Changes
Caption: A flowchart for troubleshooting unexpected color changes.
Signaling Pathway of this compound pH Indication
Caption: The protonation states of this compound at different pH levels.
References
- 1. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 2. Metacresol purple - Wikipedia [en.wikipedia.org]
- 3. This compound, Indicator grade [himedialabs.com]
- 4. Cresol Purple | 2303-01-7 [chemicalbook.com]
- 5. This compound, pH indicator dye (CAS 2303-01-7) | Abcam [abcam.com]
Technical Support Center: Minimizing Dye Perturbation by Matching Dye and Sample Salinity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and ensure data accuracy by matching the salinity of fluorescent dyes and experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to match the salinity of the dye solution and the sample?
A1: Mismatched salinity between the dye solution and the sample can introduce significant experimental artifacts. The primary concerns are:
-
Osmotic Stress: Cells exposed to a solution with a different osmolarity than their cytoplasm will experience osmotic stress. A hypotonic solution (lower salinity) can cause cells to swell and potentially lyse, while a hypertonic solution (higher salinity) can lead to cell shrinkage (crenation). These morphological changes can alter cell signaling, membrane integrity, and overall physiology, leading to misleading experimental results.[1][2]
-
Alteration of Dye Properties: The fluorescence quantum yield and spectral properties of many organic fluorescent dyes can be sensitive to the ionic strength of their environment.[3][4] Changes in salinity can lead to quenching or enhancement of the fluorescent signal, independent of the biological parameter being measured.
-
Dye Aggregation and Precipitation: High salt concentrations can decrease the solubility of some fluorescent dyes, leading to aggregation or precipitation. This reduces the effective concentration of the dye and can cause uneven staining.
Q2: What are the common signs of a salinity mismatch in my fluorescence assay?
A2: Indicators of a potential salinity mismatch include:
-
Unexpected changes in cell morphology (swelling, shrinkage) observed under the microscope.
-
High background fluorescence or non-specific staining.
-
Inconsistent or non-reproducible fluorescence intensity readings between replicates.
-
A significant decrease or increase in fluorescence intensity that cannot be attributed to the experimental variable.[3]
-
Visible precipitation in the dye staining solution.
Q3: How can I match the salinity of my dye solution to my sample?
A3: The most reliable method is to prepare the dye solution in the same buffer or medium as your experimental sample. For example, if you are staining live cells, dissolve the dye in the same culture medium (e.g., DMEM, RPMI-1640) that the cells are in. If using a buffer like Phosphate-Buffered Saline (PBS), ensure the same lot and concentration are used for both the sample and the dye solution.
Q4: I dissolve my dye in DMSO first. How does this affect salinity matching?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for fluorescent dyes. While the initial stock solution in DMSO will not have a matched salinity, it is the final working concentration that matters. When preparing the final dye solution, ensure the volume of the DMSO stock is minimal (typically <1% of the final volume) and that it is diluted into a buffer or medium that matches the salinity of your sample. A control experiment with DMSO-treated cells (without the dye) is also recommended to rule out any effects of the solvent itself.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High variability in fluorescence intensity across replicates. | Salinity mismatch causing inconsistent cellular responses or dye performance. | Prepare a fresh dye working solution in the exact same buffer/medium as the samples. Ensure thorough mixing of the dye solution before adding it to the samples. |
| Cells appear shrunken or swollen after staining. | Osmotic stress due to a hypertonic or hypotonic dye solution, respectively. | Measure the osmolarity of your sample and dye solutions using an osmometer. Adjust the salinity of the dye solution using concentrated saline or sterile water to match the sample. |
| Low fluorescence signal or no staining. | Dye precipitation in a high-salt buffer or quenching of fluorescence due to ionic interactions. | Check the dye's solubility and salt tolerance from the manufacturer's specifications. Consider using a dye less sensitive to high salt concentrations. Alternatively, you may need to optimize the staining buffer composition. |
| High, non-specific background fluorescence. | Dye aggregation or non-specific binding to cellular components or extracellular matrix, which can be exacerbated by incorrect ionic strength. | Prepare the dye solution immediately before use. Centrifuge the working dye solution to pellet any aggregates before adding it to the sample. Include additional wash steps with a salinity-matched buffer after staining. |
Experimental Protocols
Protocol 1: Preparation of a Salinity-Matched Dye Working Solution for Live-Cell Imaging
-
Determine the Sample Salinity: The sample will typically be in a physiological buffer or cell culture medium. The osmolarity of standard isotonic buffers like PBS is ~290 mOsm/L.
-
Prepare Dye Stock Solution: Dissolve the fluorescent dye in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Prepare Final Dye Working Solution:
-
Warm an aliquot of the same cell culture medium or physiological buffer that your cells are in to the experimental temperature (e.g., 37°C).
-
Calculate the volume of the dye stock solution needed to achieve the desired final concentration in the working solution.
-
Add the calculated volume of the dye stock solution to the pre-warmed medium/buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Vortex the solution gently to ensure complete mixing.
-
-
Staining Procedure:
-
Remove the existing medium from the cells.
-
Add the freshly prepared, salinity-matched dye working solution to the cells.
-
Incubate for the time recommended by the dye manufacturer.
-
Wash the cells with fresh, pre-warmed, salinity-matched medium/buffer to remove excess dye before imaging.
-
Quantitative Data Summary
The following table summarizes the potential impact of salinity mismatch on fluorescence intensity based on published observations. The values are illustrative and the actual effect will vary depending on the specific dye and experimental conditions.
| Salinity of Dye Solution vs. Sample | Potential Effect on Cell Morphology | Potential Effect on Fluorescence Intensity | Reference |
| Hypotonic (Lower Salinity) | Cell Swelling / Lysis | May increase or decrease depending on the dye's sensitivity to ionic strength. | |
| Isotonic (Matched Salinity) | No Change | Optimal and stable signal. | N/A |
| Hypertonic (Higher Salinity) | Cell Shrinkage (Crenation) | Often leads to fluorescence quenching. |
Visualizations
Experimental Workflow for Minimizing Dye Perturbation
Caption: A flowchart of the experimental process for ensuring salinity matching.
Troubleshooting Logic for Unexpected Fluorescence Results
References
- 1. Osmotic Stress Activates Two Reactive Oxygen Species Pathways with Distinct Effects on Protein Nanodomains and Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the effect of pH, salinity and DOC on fluorescence of synthetic mixtures of freshwater and marine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting residual impurities in purified m-Cresol Purple batches
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with purified m-Cresol Purple. The focus is on detecting and addressing residual impurities that can impact experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for my experiments?
A1: The purity of this compound is crucial, especially for sensitive applications like spectrophotometric pH measurements.[1][2][3][4][5] Impurities, often remnants from the synthesis process, can interfere with the dye's spectral properties, leading to inaccurate results. For instance, in oceanic CO2 research, impure this compound can introduce significant uncertainty in pH measurements. Unpurified batches from different vendors contain varying types and amounts of impurities, which can cause pH measurement deviations as large as 0.018 pH units.
Q2: What are the common methods to assess the purity of an this compound batch?
A2: The most reliable and widely used method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). HPLC can effectively separate the main this compound compound from its impurities. Spectrophotometric methods, which analyze the dye's absorbance spectrum, can also be employed to detect the presence of impurities. A specific technique known as Soft Independent Modeling of Class Analogy (SIMCA) has been developed for this purpose, using UV-Vis spectra to identify impure batches.
Q3: I suspect my purified this compound batch contains residual impurities. What are the initial troubleshooting steps?
A3: If you suspect impurities in your purified this compound, the following initial steps are recommended:
-
Review the Certificate of Analysis (CoA): Check the CoA provided by the vendor for the specified purity and the analytical method used for its determination.
-
Perform a simple spectrophotometric scan: Dissolve a small amount of the dye in a suitable solvent and measure its absorbance spectrum. Compare the peak absorbance wavelengths to known values for pure this compound (around 434 nm and 578 nm in aqueous solution, though these can shift with pH and solvent). Any significant shifts or the appearance of additional peaks may indicate impurities.
-
Run a comparative analysis: If you have a previously validated, high-purity batch of this compound, run a side-by-side comparison with the suspect batch using your experimental setup. A discrepancy in results can point towards an impurity issue.
Q4: Can I purify a batch of this compound in my own lab?
A4: Yes, it is possible to purify this compound in a laboratory setting. The most effective method is preparative HPLC. This technique allows for the separation and collection of the pure this compound fraction, removing the impurities. Flash chromatography is another, more efficient method for producing larger batches of purified indicator.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Spectrophotometric pH Readings
Question: My spectrophotometric pH measurements using a new batch of purified this compound are inconsistent with previous results or expected values. How can I troubleshoot this?
Answer:
-
Verify Instrument Performance:
-
Wavelength Accuracy: Confirm the accuracy of your spectrophotometer's wavelength using a certified reference material.
-
Photometric Accuracy and Linearity: Check the instrument's photometric accuracy and linearity using appropriate standards.
-
-
Assess Dye Purity using HPLC (Recommended):
-
Method: Perform an analytical HPLC analysis on the suspect this compound batch.
-
Expected Outcome: A chromatogram of a pure batch should show a single, sharp peak corresponding to this compound. The presence of multiple peaks indicates impurities.
-
-
Assess Dye Purity using Spectrophotometry:
-
Method: Prepare a solution of the this compound in a basic solution (e.g., pH 12) and measure the full absorbance spectrum.
-
Analysis: Compare the obtained spectrum to a reference spectrum of highly purified this compound. The presence of additional absorption bands or a significant shoulder on the main peaks suggests the presence of impurities. A specific method involves assessing the impurity absorption at 434 nm.
-
-
Perform a pH Measurement Comparison:
-
Method: Prepare a series of buffered solutions with known pH values. Measure the pH of these solutions using both a trusted, previously validated batch of this compound and the new, suspect batch.
-
Analysis: A significant and systematic deviation in the pH values obtained with the new batch compared to the reference batch indicates that impurities are affecting the measurements.
-
Issue 2: Unexpected Peaks in HPLC Chromatogram of Purified this compound
Question: I ran an HPLC analysis on my "purified" this compound, and I see small, unexpected peaks besides the main peak. What should I do?
Answer:
-
Quantify the Impurity Peaks:
-
Method: Integrate the area of all peaks in the chromatogram. Calculate the percentage area of the impurity peaks relative to the total peak area.
-
Action: Determine if the level of impurity is acceptable for your specific application. For high-accuracy applications like oceanic pH measurements, even small impurities can be significant.
-
-
Optimize HPLC Separation:
-
Method: Adjust the mobile phase composition, gradient, or flow rate to achieve better separation of the impurity peaks from the main this compound peak. This can help in better identification and quantification.
-
-
Consider Further Purification:
-
Method: If the impurity level is unacceptable, consider re-purifying the batch using preparative HPLC or flash chromatography. Collect only the main, pure fraction.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Absorbance Peaks (in seawater) | 434 nm and 578 nm | |
| Potential pH Deviation Due to Impurities | Up to 0.018 pH units | |
| Acceptable pH Bias for Climate Quality Measurements | < 0.002 |
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment of this compound
This protocol is based on methods described for the analysis of this compound purity.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical HPLC column (e.g., Primesep B2, 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA).
-
This compound sample.
3. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of 70% Acetonitrile and 30% Water, with 0.05% Trifluoroacetic acid added as a modifier.
4. Sample Preparation:
-
Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to create a solution of known concentration (e.g., 70 mM).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column Temperature: 30 °C.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the absorbance maxima of this compound (e.g., 434 nm and 578 nm) and across a wider spectral range to detect various impurities.
6. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of the main this compound peak to determine the purity. The presence of other peaks indicates impurities.
Protocol 2: Spectrophotometric Detection of Impurities
This protocol is a simplified method for qualitatively assessing the presence of impurities.
1. Instrumentation:
-
UV-Visible Spectrophotometer.
2. Reagents:
-
Sodium Hydroxide (NaOH) solution, 0.1 M.
-
Sodium Chloride (NaCl) solution, 0.6 M.
-
This compound sample.
3. Sample Preparation:
-
Prepare a solution of the this compound in a mixture of 0.1 M NaOH and 0.6 M NaCl. The high pH ensures the dye is in its fully deprotonated, blue-violet form.
4. Measurement:
-
Record the absorbance spectrum of the solution from approximately 350 nm to 750 nm.
5. Data Analysis:
-
Examine the spectrum for any unexpected peaks or shoulders on the main absorbance peak. A pure sample should exhibit a well-defined spectrum.
-
Specifically, assess the absorbance at 434 nm, as this can be an indicator of certain impurities.
Visualizations
Caption: Workflow for HPLC-based purity assessment of this compound.
Caption: Troubleshooting logic for inconsistent spectrophotometric pH measurements.
References
- 1. HPLC Separation of this compound and Related Impurities | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of meta-cresol purple for spectrophotometric seawater pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: m-Cresol Purple Spectrophotometric pH Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-Cresol Purple (mCP) for spectrophotometric pH measurements. The following information addresses common issues related to the effects of temperature and salinity on mCP absorbance.
Frequently Asked Questions (FAQs)
Q1: How do temperature and salinity affect the pH measurement when using this compound?
A1: Temperature and salinity significantly influence the dissociation constant (pK₂) of this compound and the molar absorptivity ratios (e₁, e₃/e₂) of its acidic (HI⁻) and basic (I²⁻) forms.[1][2][3] These parameters are crucial for the accurate calculation of pH from absorbance ratios. Failure to account for the specific temperature and salinity of a sample will result in erroneous pH values. The relationship is defined by the following equation, which corrects for these variables:
pHT = -log(K₂ * e₂) + log((R - e₁) / (1 - R * (e₃ / e₂)))
Where:
-
pHT is the pH on the total hydrogen ion scale.
-
R is the ratio of absorbances at the two peak wavelengths (A₅₇₈ / A₄₃₄).
-
K₂ is the second dissociation constant of mCP.
-
e₁, e₂, and e₃ are molar absorptivity ratios.
The terms log(K₂ * e₂) , e₁, and e₃/e₂ are all functions of temperature and salinity.[1][2]
Q2: Why is it critical to use purified this compound?
A2: Commercial preparations of this compound can contain impurities that absorb light at the analytical wavelengths used for pH measurement (434 nm and 578 nm). These impurities can lead to significant inaccuracies in the determined pH values, with deviations as large as 0.018 pH units having been reported. Using purified mCP, typically via HPLC, eliminates these interfering substances, ensuring that the absorbance measurements are solely due to the indicator dye. This allows for more accurate and reproducible pH measurements across different batches of indicator.
Q3: What is the optimal pH range for this compound?
A3: The optimal pH range for accurate measurements using this compound in seawater is approximately 7.0 to 8.1. Within this range, the concentrations of the acidic (HI⁻) and basic (I²⁻) forms of the indicator are sufficient to produce reliable absorbance ratios.
Q4: How often should I perform a calibration?
A4: While a full characterization of the indicator's behavior with temperature and salinity is complex, daily one-point determinations of the electrode intercept potential are recommended to monitor for stable electrode behavior if you are calibrating a pH electrode spectrophotometrically. For direct spectrophotometric pH measurements, the stability of your spectrophotometer should be checked regularly. This can be done by making repeated measurements of a stable colored solution, such as a potassium dichromate standard or a thermostated buffer solution containing the indicator.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inaccurate or unexpected pH readings | 1. Incorrect temperature or salinity values used in calculations. | Verify that the temperature and salinity values entered into the pH calculation equation match the actual temperature and salinity of the sample at the time of measurement. |
| 2. Use of unpurified this compound. | Impurities in the dye can interfere with absorbance readings. Use HPLC-purified mCP for accurate results. If using unpurified mCP, be aware of potential systematic errors. | |
| 3. Spectrophotometer drift or instability. | Check the stability of your spectrophotometer by repeatedly measuring a standard solution. Allow the instrument to warm up sufficiently before taking measurements. | |
| 4. Incorrect wavelength settings. | Ensure the spectrophotometer is set to measure absorbance at the correct wavelengths for the acidic (434 nm) and basic (578 nm) forms of mCP, as well as a baseline correction wavelength (typically 730 nm). | |
| Absorbance values are too high or too low. | 1. Incorrect indicator concentration. | The final working concentration of the mCP solution should be optimized for your sample path length to ensure that absorbance values are within the linear range of the spectrophotometer (typically below 1.5). A common concentration range is 2.5 × 10⁻⁶ to 4.2 × 10⁻⁶ M. |
| 2. Cuvette path length mismatch. | Ensure the path length of the cuvette used for the sample measurement is the same as that used for the blank. | |
| Drifting absorbance readings over time. | 1. Temperature fluctuations in the sample. | Use a thermostatted cell holder to maintain a constant sample temperature during measurement. Even small temperature changes can affect the dissociation of the indicator and thus the absorbance. |
| 2. Incomplete mixing of the indicator. | Ensure the mCP indicator is thoroughly mixed with the sample before measurement. Inadequate mixing will lead to unstable readings. | |
| 3. Sample contamination or degradation. | Ensure sample containers and cuvettes are clean. If samples are stored, they should be preserved to prevent biological activity that could alter the pH. |
Quantitative Data Summary
The effect of temperature (T, in Kelvin) and salinity (S) on the necessary parameters for accurate pH calculation using purified this compound can be summarized in the following tables, based on the work of Liu et al. (2011) for standard oceanic conditions and Loucaides et al. (2017) for extended conditions.
Table 1: Parameters for Standard Conditions (278.15 K ≤ T ≤ 308.15 K, 20 ≤ S ≤ 40)
| Parameter | Equation |
| -log(K₂e₂) | a + (b/T) + c ln(T) - dT |
| a | -246.64209 + 0.315971S + 2.8855 × 10⁻⁴S² |
| b | 7229.23864 - 7.098137S - 0.057034S² |
| c | 44.493382 - 0.052711S |
| d | 0.0781344 |
| e₁ | -0.007762 + 4.5174 × 10⁻⁵T |
| e₃/e₂ | -0.020813 + 2.60262 × 10⁻⁴T + 1.0436 × 10⁻⁴(S - 35) |
Table 2: Parameters for Extended Conditions (Freezing point ≤ T ≤ 298.15 K, 35 ≤ S ≤ 100)
| Parameter | Equation |
| -log(K₂e₂) | -319.8369 + 0.688159S - 0.00018374S² + (10508.724 - 32.9599S + 0.059082S²)T⁻¹ + (55.54253 - 0.101639S)ln(T) - 0.08112151T |
| e₁ | -0.004363 + 3.598 × 10⁻⁵T |
| e₃/e₂ | -0.016224 + 2.42851 × 10⁻⁴T + 5.05663 × 10⁻⁵(S - 35) |
Experimental Protocols
Protocol 1: Preparation of Purified this compound Stock Solution
This protocol is a summary of the purification method described by Liu et al. (2011).
-
Dissolution : Dissolve unpurified this compound in a suitable solvent (e.g., methanol).
-
HPLC Purification : Purify the mCP solution using high-performance liquid chromatography (HPLC). The specific mobile phase and gradient will depend on the column and system used. The goal is to isolate the main mCP peak from its impurities.
-
Collection and Evaporation : Collect the fraction corresponding to the purified mCP. Evaporate the solvent to obtain the purified mCP solid.
-
Stock Solution Preparation : Prepare a stock solution of the purified mCP (e.g., 2 mM) in deionized water. The pH of this stock solution should be adjusted to be close to the expected pH of the samples (e.g., pH 7.9 ± 0.1). Store the stock solution in a dark, refrigerated container.
Protocol 2: Spectrophotometric pH Measurement
This protocol outlines the general steps for measuring pH using this compound.
-
Sample Preparation : Collect the water sample, ensuring minimal gas exchange.
-
Temperature Equilibration : Bring the sample to a known and constant temperature using a water bath or a thermostatted cell holder in the spectrophotometer.
-
Blank Measurement : Place the sample in a cuvette of known pathlength (e.g., 10 cm). Measure the absorbance at the analytical wavelengths (434 nm, 578 nm, and a baseline wavelength of 730 nm) without the indicator. This is the blank reading.
-
Indicator Addition : Add a precise volume of the purified mCP stock solution to the sample. The final concentration should be in the micromolar range.
-
Mixing : Thoroughly mix the indicator with the sample.
-
Absorbance Measurement : Measure the absorbance of the sample with the indicator at the same three wavelengths.
-
Absorbance Correction : Subtract the blank absorbances from the sample absorbances at each wavelength. Further correct for the baseline absorbance at 730 nm.
-
pH Calculation : Calculate the absorbance ratio, R = A₅₇₈ / A₄₃₄. Use the appropriate equations from Table 1 or 2, along with the measured temperature and salinity, to calculate the pH.
Visualizations
Caption: Experimental workflow for spectrophotometric pH measurement.
Caption: Influence of temperature and salinity on pH calculation.
References
Technical Support Center: Addressing Matrix Effects in m-Cresol Purple pH Measurements in Brackish Water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with using m-Cresol Purple (mCP) for spectrophotometric pH measurements in brackish water.
Frequently Asked Questions (FAQs)
Q1: Why are my mCP pH measurements in brackish water inaccurate?
A1: Inaccurate pH measurements in brackish water using mCP can stem from several sources, collectively known as matrix effects. The primary factors include:
-
Dye Impurities: Commercial mCP contains impurities that absorb light at the same wavelengths as the indicator, leading to significant measurement errors.[1][2] Purification of the dye is crucial for accurate results.[1][2][3]
-
Salinity and Temperature Mismatches: The dissociation constants (pKa) and molar absorptivity ratios of mCP are dependent on both salinity and temperature. Using equations derived for open ocean seawater without appropriate corrections for the lower and more variable salinity of brackish water will result in errors.
-
Dye Perturbation: The addition of the mCP dye solution, which has its own pH and alkalinity, can alter the pH of poorly buffered brackish water samples.
-
Dissolved Organic Matter (DOM): High concentrations of colored dissolved organic matter (CDOM) in brackish water, particularly from riverine input, can cause spectral interference.
Q2: How significant is the error from using unpurified mCP?
A2: The error from unpurified mCP can be substantial, leading to pH deviations as large as 0.018 pH units, particularly in higher pH waters. To achieve the high accuracy required for climate quality data (±0.003 pH units), using purified mCP is essential.
Q3: How do I correct for the effect of salinity and temperature?
A3: Accurate pH calculations require the use of equations that have been specifically characterized for the temperature and salinity range of your samples. For brackish waters (salinity 5-20), specific characterizations of purified mCP are available and should be used. It is critical to measure the temperature and salinity of each sample and use these values in the pH calculation formula.
Q4: What is the "dye perturbation effect" and how can I correct for it?
A4: The addition of the mCP indicator dye itself can slightly change the pH of the water sample. This is because the dye solution has its own pH and acts as a weak acid/base. In the well-buffered systems of the open ocean, this effect is often minor. However, in less-buffered brackish and estuarine waters, this perturbation can be significant. Correction can be performed by making a second addition of the dye and extrapolating the measured pH back to zero dye concentration.
Q5: Can dissolved organic matter (DOM) interfere with my measurements?
A5: Yes, especially in brackish water with significant riverine input. Highly colored DOM can absorb light at the analytical wavelengths used for mCP, causing spectral interference and leading to artificially low pH readings. While typical levels of DOM in oceanic and large estuarine systems may not cause issues, it is a critical consideration for waters with high terrestrial influence.
Troubleshooting Guides
Problem 1: Inconsistent or drifting pH readings.
| Possible Cause | Troubleshooting Step |
| Temperature Instability | Ensure the sample cuvette is properly thermostatted and that the sample has reached thermal equilibrium before measurement. Record the temperature at the time of measurement to at least ±0.1°C. |
| Incomplete Mixing | Ensure the dye is completely mixed with the sample before taking a reading. Use a consistent mixing procedure. |
| Photodegradation of Dye | Store mCP solutions in the dark and prepare fresh solutions regularly. Avoid prolonged exposure of the sample with dye to the spectrophotometer light beam. |
| Cell Fouling | Clean the cuvette regularly with appropriate cleaning solutions (e.g., acid, ethanol) to remove any film or residue. |
Problem 2: pH values are consistently higher or lower than expected.
| Possible Cause | Troubleshooting Step |
| Unpurified mCP Dye | Purify the mCP dye using HPLC or flash chromatography. See the experimental protocols section for a detailed methodology. |
| Incorrect Salinity/Temperature Corrections | Use the appropriate pKa and molar absorptivity ratio equations for the salinity and temperature of your brackish water samples. Do not use equations developed for standard seawater without validation. |
| Dye Perturbation in Low Alkalinity Water | Perform a dye perturbation correction by adding a second, equal volume of dye and extrapolating the pH to zero dye addition. |
| Spectral Interference from DOM | If working in highly colored waters, try using a shorter pathlength cuvette or a more intense light source. Alternatively, a spectrophotometrically calibrated glass electrode may be a more robust method in such conditions. |
| Incorrect Wavelength Settings | Verify the peak absorbance wavelengths on your spectrophotometer using a standard. The primary wavelengths for mCP are 434 nm and 578 nm. A baseline correction at a non-absorbing wavelength (e.g., 730 nm) is also recommended. |
Problem 3: Difficulty in purifying mCP dye.
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC/Chromatography Conditions | Refer to established protocols for mCP purification. Ensure the correct mobile phase composition, column type, and flow rates are used. |
| Incomplete Removal of Solvent | After purification, ensure all solvent is removed from the purified dye, typically using a rotary evaporator, as residual solvents can affect measurements. |
| Contamination during Handling | Use clean glassware and high-purity solvents throughout the purification and handling process. |
Data Presentation
Table 1: Recommended Equations for pH Calculation in Brackish Water using Purified mCP
This table summarizes the key equations for calculating pH on the total hydrogen ion scale (pHT) in brackish water (Salinity 5-40, Temperature 278.15-308.15 K), based on the work of Müller et al. (2018) which extended the work of Liu et al. (2011).
| Parameter | Equation | Notes |
| pHT | pHT = -log(K2e2) + log((R - e1) / (1 - R * (e3 / e2))) | R is the absorbance ratio A578 / A434. |
| -log(K2e2) | a + b/T + cln(T) + dS + f*S^2 | T is temperature in Kelvin, S is salinity. |
| e1 | -0.007762 + 4.5174 * 10^-5 * T | T is temperature in Kelvin. |
| e3/e2 | -0.020813 + 2.60262 * 10^-4 * T + 1.0436 * 10^-4 * (S - 35) | T is temperature in Kelvin, S is salinity. |
Table 2: Coefficients for the -log(K2*e2) Equation for Brackish Water
| Coefficient | Value |
| a | -130.4578 |
| b | 4531.19 |
| c | 21.08293 |
| d | -0.017551 |
| f | 0.000101 |
Note: These coefficients are from the combined fit presented in Müller et al. (2018), which is recommended for use across the 0-40 salinity range.
Experimental Protocols
Method 1: Purification of this compound using HPLC
This protocol is adapted from Liu et al. (2011).
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of 70% acetonitrile and 30% water, with 0.05% trifluoroacetic acid (TFA) as a modifier.
-
Preparation of mCP Solution: Dissolve the unpurified mCP in the mobile phase to create a 70 mM solution.
-
HPLC System Setup:
-
Use a preparative HPLC system equipped with a photodiode array detector.
-
A mixed-mode resin column (e.g., Primesep B2) is effective.
-
Maintain the column temperature at 30°C.
-
-
Injection and Fraction Collection:
-
Inject the mCP solution onto the column.
-
Collect the pure mCP fraction at its characteristic retention time (approximately 20 minutes).
-
-
Solvent Removal:
-
Use a rotary evaporator with the water bath at 35-40°C under a partial vacuum to separate the solvent from the purified mCP.
-
Evaporation to dryness yields the solid, purified mCP in its acid form.
-
Method 2: Spectrophotometric pH Measurement
-
Sample Preparation: Place the brackish water sample in a thermostatted cuvette (typically 10 cm pathlength). Allow the sample to reach thermal equilibrium.
-
Blank Measurement: Measure the absorbance of the sample at the analytical wavelengths (434 nm, 578 nm) and a baseline correction wavelength (e.g., 730 nm) before adding the dye.
-
Dye Addition: Add a small, precise volume of the purified mCP stock solution to the sample and mix thoroughly.
-
Sample Measurement: Remeasure the absorbance at the same wavelengths.
-
Calculation:
-
Correct the sample absorbances for the blank readings and the baseline shift at 730 nm.
-
Calculate the absorbance ratio, R = A578 / A434.
-
Use the equations in Table 1 and coefficients in Table 2, along with the measured temperature and salinity, to calculate pHT.
-
-
(Optional) Dye Perturbation Correction: Add a second, identical aliquot of the mCP solution, remeasure the absorbances, and calculate a new pHT. Extrapolate the two pHT values back to zero dye addition to obtain the final, corrected pHT.
Visualizations
Caption: Workflow for accurate mCP pH measurement in brackish water.
Caption: Troubleshooting decision tree for mCP pH measurements.
References
- 1. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. Detection of impurities in this compound with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to m-Cresol Purple and Bromocresol Green for pH Titration
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate pH indicator is paramount for accurate endpoint determination in acid-base titrations. This guide provides a detailed comparison of two common sulfonephthalein dyes, m-Cresol Purple and Bromocresol Green, outlining their respective physicochemical properties, optimal use cases, and supporting experimental protocols. This objective analysis is intended to assist researchers in making informed decisions for their specific titration needs.
Physicochemical Properties and Performance Characteristics
This compound and Bromocresol Green exhibit distinct pH transition ranges, making them suitable for different types of acid-base titrations. A summary of their key properties is presented below.
| Property | This compound | Bromocresol Green |
| Chemical Formula | C₂₁H₁₈O₅S | C₂₁H₁₄Br₄O₅S |
| Molar Mass | 382.43 g/mol | 698.01 g/mol [1] |
| pKa | 1.5 (first), 8.3 (second)[2] | ~4.7-4.8[1][3] |
| pH Transition Range 1 | 1.2–2.8 (Red to Yellow)[2] | 3.8–5.4 (Yellow to Blue) |
| pH Transition Range 2 | 7.4–9.0 (Yellow to Violet) | N/A |
| Appearance | Green or brick-red powder | Light brown powder |
| Solubility | Slightly soluble in water and ethanol | Sparingly soluble in water; soluble in ethanol |
Comparative Analysis in Titration
The suitability of a pH indicator is determined by the proximity of its pH transition range to the equivalence point of the titration.
This compound is an excellent choice for the titration of a weak acid with a strong base . The equivalence point for this type of titration occurs at a pH greater than 7 due to the formation of the conjugate base of the weak acid. The second transition range of this compound (pH 7.4–9.0) aligns well with this basic equivalence point, providing a sharp and distinct color change from yellow to violet.
Bromocresol Green , conversely, is ideal for the titration of a strong acid with a weak base . In this scenario, the equivalence point is at a pH below 7 because of the formation of the conjugate acid of the weak base. The pH transition range of Bromocresol Green (3.8–5.4) effectively brackets this acidic equivalence point, indicated by a clear color change from yellow to blue.
Experimental Protocols
The following are generalized protocols for preparing indicator solutions and performing acid-base titrations.
Preparation of Indicator Solutions
1. This compound Indicator Solution (0.04% w/v):
-
Weigh 0.1 g of this compound powder.
-
In a 250 mL volumetric flask, dissolve the powder in 5.2 mL of 0.05 M sodium hydroxide solution.
-
Add 50 mL of 95% ethanol and mix until dissolved.
-
Dilute to the 250 mL mark with distilled water and mix thoroughly.
-
Store in a labeled reagent bottle.
2. Bromocresol Green Indicator Solution (0.1% in ethanol):
-
Weigh 0.1 g of bromocresol green powder.
-
Dissolve the powder in 75 mL of ethanol in a 100 mL volumetric flask.
-
Once dissolved, dilute to the 100 mL mark with ethanol.
-
Mix well and store in a labeled reagent bottle.
General Titration Procedure
-
Preparation of Analyte: Accurately pipette a known volume of the acid or base of unknown concentration into an Erlenmeyer flask.
-
Dilution: Add a small amount of deionized water (e.g., 20-30 mL) to ensure sufficient volume for the immersion of the pH electrode or for easy observation of the color change.
-
Indicator Addition: Add 2-3 drops of the selected indicator solution to the analyte.
-
Titrant Preparation: Rinse a clean burette with a small amount of the titrant (the solution of known concentration) and then fill the burette with the titrant, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Titration: Slowly add the titrant to the analyte while continuously swirling the flask. As the endpoint is approached, the color of the indicator will start to persist for longer periods. At this stage, add the titrant drop by drop.
-
Endpoint Determination: The endpoint is reached when a single drop of the titrant causes a permanent color change of the indicator.
-
Volume Recording: Record the final volume of the titrant from the burette.
-
Calculation: Calculate the concentration of the analyte using the formula: M₁V₁ = M₂V₂ Where M₁ and V₁ are the molarity and volume of the analyte, and M₂ and V₂ are the molarity and volume of the titrant.
Visualization of Concepts
The following diagrams illustrate the color transition pathways of the indicators and a typical experimental workflow for titration.
Caption: Color transition pathway for this compound.
Caption: Color transition pathway for Bromocresol Green.
Caption: General workflow for an acid-base titration.
Illustrative Experimental Data
Scenario 1: Titration of 0.1 M Acetic Acid (Weak Acid) with 0.1 M NaOH (Strong Base)
-
Expected Equivalence Point: pH ≈ 8.7
-
Recommended Indicator: this compound
| Volume of NaOH added (mL) | pH (approx.) | Expected Color with this compound |
| 0.0 | 2.9 | Yellow |
| 12.5 (Half-equivalence) | 4.7 | Yellow |
| 24.9 | 6.4 | Yellow |
| 25.0 (Equivalence Point) | 8.7 | Violet |
| 25.1 | 11.0 | Violet |
| 30.0 | 12.0 | Violet |
Scenario 2: Titration of 0.1 M HCl (Strong Acid) with 0.1 M NH₃ (Weak Base)
-
Expected Equivalence Point: pH ≈ 5.3
-
Recommended Indicator: Bromocresol Green
| Volume of NH₃ added (mL) | pH (approx.) | Expected Color with Bromocresol Green |
| 0.0 | 1.0 | Yellow |
| 12.5 | 1.6 | Yellow |
| 24.9 | 3.0 | Yellow |
| 25.0 (Equivalence Point) | 5.3 | Green/Blue |
| 25.1 | 8.0 | Blue |
| 30.0 | 9.0 | Blue |
Conclusion
The choice between this compound and Bromocresol Green for acid-base titrations is dictated by the nature of the acid and base involved. This compound , with its transition range of pH 7.4-9.0, is the superior choice for titrations of weak acids with strong bases. In contrast, Bromocresol Green , with a transition range of pH 3.8-5.4, is the appropriate indicator for titrations of strong acids with weak bases. By understanding the principles of acid-base chemistry and the specific properties of these indicators, researchers can ensure the accuracy and reliability of their titration results.
References
A Comparative Guide to m-Cresol Purple and Thymol Blue for Seawater pH Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate measurement of seawater pH is fundamental to understanding a variety of oceanic processes, from monitoring the impacts of ocean acidification to assessing the health of marine ecosystems. Spectrophotometric methods, employing sulfonephthalein indicator dyes, have become the gold standard for their high precision and repeatability. Among the available indicators, m-Cresol Purple (mCP) and Thymol Blue (TB) are two of the most widely used. This guide provides an objective comparison of their performance for seawater pH analysis, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Thymol Blue
| Feature | This compound (mCP) | Thymol Blue (TB) |
| Optimal pH Range | ~7.0 - 8.1[1] | ~7.5 - 8.9[2] |
| Primary Application | General open-ocean surface-to-deep pH measurements[3] | Surface or shallow waters with potentially elevated pH (e.g., due to photosynthesis)[4][5] |
| Wavelengths for Absorbance Ratio | 434 nm and 578 nm | 435 nm and 596 nm |
| Purity Requirement | High purity is critical; impurities can lead to significant errors. | High purity is critical; impurities can lead to significant errors. |
| Precision | High, on the order of ±0.0004 pH units | High, with reported standard deviation of ±0.0007 in one study |
Performance Comparison: Experimental Data
A key consideration in selecting an appropriate indicator is its performance under real-world conditions. A study comparing purified mCP and a specific batch of Kodak thymol blue in Gulf of Mexico surface seawater (Salinity = 35.9, Temperature = 25.0 °C) demonstrated excellent agreement between the two indicators.
| Indicator | Measured pH (Total Scale) | Standard Deviation |
| Purified this compound | 8.0254 | ± 0.0002 |
| Thymol Blue | 8.0252 | ± 0.0007 |
These results, based on five measurements for each indicator, show that with proper purification and characterization, both mCP and TB can yield highly comparable and precise pH measurements. However, it is crucial to note that unpurified indicators from different vendors or even different batches from the same vendor can introduce systematic errors as large as 0.01 to 0.02 pH units.
The Critical Role of Dye Purity
Impurities in sulfonephthalein dyes are a significant source of error in spectrophotometric pH measurements. These impurities can absorb light at the analytical wavelengths, leading to inaccurate absorbance ratios and, consequently, erroneous pH calculations. High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying both mCP and TB to ensure the accuracy of measurements. The use of unpurified mCP can result in pH deviations as large as 0.018 pH units. Similarly, while one batch of thymol blue showed no significant impurities, assessments of other batches have revealed pH differences as large as 0.01. Therefore, the use of purified indicators is strongly recommended for all high-accuracy seawater pH studies.
Experimental Protocols
Spectrophotometric pH Measurement Workflow
The general workflow for spectrophotometric pH measurement using either this compound or Thymol Blue is outlined below.
Caption: Experimental workflow for spectrophotometric seawater pH measurement.
Detailed Methodologies
1. Preparation of Purified Indicator Solution:
-
Purification: Purify the commercial this compound or Thymol Blue salt using High-Performance Liquid Chromatography (HPLC).
-
Solution Preparation: Prepare a stock solution of the purified dye (e.g., 2 mmol L⁻¹) in deionized water. To minimize pH perturbation of the seawater sample, adjust the pH of the indicator solution to be close to that of the sample (typically pH 7.9 ± 0.1) using NaOH or HCl. The solution should be made in a sodium chloride matrix to have an ionic strength similar to seawater.
2. Spectrophotometric Measurement:
-
Instrumentation: A high-quality spectrophotometer with a temperature-controlled cuvette holder is required.
-
Blank Measurement: Fill a clean cuvette with the seawater sample and place it in the spectrophotometer. Measure and record the absorbance at the analytical wavelengths (434 nm, 578 nm, and a non-absorbing wavelength like 730 nm for mCP; 435 nm, 596 nm for TB).
-
Sample Measurement: Add a small, precise volume of the purified indicator solution to the seawater sample in the cuvette. Mix thoroughly.
-
Absorbance Reading: Remeasure the absorbance at the same wavelengths. The difference in absorbance at the non-absorbing wavelength should be minimal (e.g., ± 0.001 to ±0.003).
-
Temperature Measurement: Accurately measure the temperature of the sample in the cuvette to ± 0.1°C.
3. pH Calculation:
The pH on the total hydrogen ion scale (pHT) is calculated using equations that relate the ratio of the absorbances at the two peak wavelengths (R) to the known thermodynamic properties of the purified dye at the measured temperature and salinity.
For purified this compound: The pHT can be calculated using an equation of the form: pHT = pKₑ + log((R - e₁) / (e₂ - R * e₃)) where pKₑ, e₁, e₂, and e₃ are temperature and salinity-dependent parameters for mCP.
For purified Thymol Blue: Similarly, the pHT is calculated using: pHT = -log(K₂Te₂) + log((R - e₁) / (1 - R * e₄)) where K₂T, e₁, e₂, and e₄ are the corresponding parameters for TB.
Signaling Pathways and Logical Relationships
The underlying principle of spectrophotometric pH measurement is based on the equilibrium between the acidic (HI⁻) and basic (I²⁻) forms of the indicator dye.
Caption: Principle of spectrophotometric pH measurement using indicator dyes.
Conclusion
Both this compound and Thymol Blue are excellent indicators for high-precision spectrophotometric determination of seawater pH. The choice between them largely depends on the expected pH range of the samples.
-
This compound is the well-established standard for the majority of open-ocean applications.
-
Thymol Blue provides a valuable alternative for higher pH environments, such as productive surface waters, extending the reliable range of spectrophotometric measurements.
Regardless of the indicator chosen, the paramount consideration for achieving accurate results is the use of a purified dye . The experimental protocols and calculation methods outlined in this guide provide a framework for obtaining reliable and inter-comparable seawater pH data, which is essential for advancing our understanding of marine chemistry and the impacts of environmental change.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 5. Purification and characterization of thymol blue for spectrophotometric pH measurements in rivers, estuaries, and oceans - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of pH measurements using m-Cresol Purple
An Inter-laboratory Guide to pH Measurements with m-Cresol Purple
The precise and accurate measurement of pH is critical in numerous scientific and industrial fields, including oceanography, clinical chemistry, and pharmaceutical development. The spectrophotometric method using the pH-sensitive indicator meta-cresol purple (mCP) has become a reference for its high precision, particularly in seawater analysis. However, the accuracy of this method is highly dependent on the purity of the indicator dye.
This guide provides an objective comparison of pH measurements obtained using purified versus unpurified this compound, data from inter-laboratory comparisons of purified mCP, and its performance against alternative pH measurement techniques. The information is supported by experimental data from multiple studies to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Data Presentation: Performance Comparison
The purity of this compound is the most significant factor affecting the accuracy of spectrophotometric pH measurements. Impurities in commercially available dyes can absorb light at the same wavelengths as the indicator, leading to substantial measurement errors.
Table 1: Purified vs. Unpurified this compound
This table summarizes the observed differences in pH measurements between unpurified mCP and a purified reference standard. Negative values indicate that the unpurified dye yielded a lower pH reading than the purified reference.
| pH Level | Deviation with Unpurified mCP (ΔpH) | Reference(s) |
| ~7.25 | On the order of -0.005 | [1] |
| 7.4 | As large as -0.010 | [2][3] |
| ~8.2 | As large as -0.018 | [2][3] |
| ~8.25 | On the order of -0.010 or more |
As the data indicates, the use of unpurified mCP can lead to significant pH-dependent biases, with errors becoming more pronounced at higher pH values.
Table 2: Inter-laboratory and Inter-batch Comparison of Purified this compound
Once purified, mCP from different vendors or batches shows a high degree of consistency, making it a reliable standard for pH measurements.
| Comparison Metric | Observed Difference (pH units) | Reference(s) |
| pH difference between 7 different vendors (purified) | Within ±0.0004 | |
| Maximum spread among all vendors at a given pH | 0.0006 | |
| Consistency among 4 institutions (impurities removed) | ±0.0012 (95% C.I.) | |
| Standard uncertainty from ILC with reference material | 0.0046 |
These studies demonstrate that with proper purification, pH measurements made with mCP are independent of the original vendor and batch, allowing for high comparability across different laboratories.
Table 3: Comparison of this compound with Alternative pH Measurement Methods
This table compares the performance of the spectrophotometric method using purified mCP against other common pH measurement techniques.
| Method | Comparison Details | Finding | Reference(s) |
| Spectrophotometry (Purified Thymol Blue) | Paired measurements in Gulf of Mexico surface seawater. | Excellent agreement. pHT(mCP) = 8.0254 ± 0.0002; pHT(TB) = 8.0252 ± 0.0007. | |
| Spectrophotometry (Purified Phenol Red) | Parallel measurements in various freshwater samples. | High consistency. Results were all within ±0.01 pH units of each other. | |
| Potentiometry (Glass Electrode) | Direct comparison of measurement precision. | Spectrophotometry is significantly more precise (±0.0004) than potentiometry (±0.003). |
Experimental Protocols
Detailed methodologies are crucial for reproducing accurate pH measurements. Below are summaries of key experimental protocols cited in the literature.
Protocol 1: Purification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for purifying mCP to remove interfering impurities.
-
System Preparation : An HPLC system equipped with a preparative column (e.g., Primesep B2 mixed-mode resin), a controller, pumps, a fraction collector, and a photodiode array detector is used.
-
Mobile Phase : A common mobile phase composition is 70% acetonitrile (AN) and 30% H₂O, modified with 0.05% trifluoroacetic acid (TFA). An alternative is 85% Milli-Q water and 15% acetonitrile at pH 8.0.
-
Sample Preparation : A concentrated solution of unpurified mCP (e.g., 70 mM) is prepared in the mobile phase solution.
-
Injection and Separation : The mCP solution is injected into the preparative column. The pure mCP component is separated from impurities based on its retention time.
-
Collection : The fraction containing the purified mCP is collected.
-
Solvent Removal : The mobile phase is removed from the collected fraction using a rotary evaporator, yielding the purified mCP as a solid acid (H₂I).
Protocol 2: Spectrophotometric pH Measurement
This procedure outlines the steps for determining the pH of a seawater sample using purified mCP.
-
Indicator Preparation : A stock solution of purified mCP (e.g., 2 mM) is prepared in deionized water and adjusted to a pH of approximately 8.0.
-
Sample Handling : A water sample is placed in a custom-made quartz spectrophotometric cell (e.g., 10 cm pathlength) and allowed to reach the target temperature (e.g., 25 °C).
-
Blank Measurement : A baseline absorbance measurement of the seawater sample without the indicator is recorded at three wavelengths: 434 nm (acid form absorbance peak), 578 nm (base form absorbance peak), and 730 nm (non-absorbing wavelength to correct for baseline shifts).
-
Indicator Addition : A small, precise volume of the mCP indicator solution is added to the seawater sample. The solution is mixed thoroughly.
-
Absorbance Measurement : The absorbances at 434 nm, 578 nm, and 730 nm are measured again with the indicator added.
-
pH Calculation : The pH is calculated from the ratio of the absorbances at 578 nm and 434 nm (after subtracting the 730 nm baseline and the blank measurements), using established equations that account for temperature, salinity, and the molar absorptivity ratios of the purified dye.
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison of pH measurements, ensuring data quality and comparability among participating institutions.
References
- 1. Measuring Protons with Photons: A Hand-Held, Spectrophotometric pH Analyzer for Ocean Acidification Research, Community Science and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
Unveiling Purity: A Comparative Performance Analysis of Unpurified vs. Purified m-Cresol Purple
For researchers, scientists, and professionals in drug development relying on precise pH measurements, the purity of indicator dyes is not a trivial detail but a critical factor for data accuracy and reproducibility. This guide provides a comprehensive comparison of unpurified and purified m-Cresol Purple (mCP), a widely used pH indicator. Supported by experimental data, this document elucidates the significant performance differences and outlines the methodologies to ensure reliable results.
The central issue with unpurified this compound lies in the presence of contaminants that absorb light at the same wavelengths used for spectrophotometric pH determination, namely 434 nm and 578 nm.[1][2][3] These impurities introduce a bias in the measured absorbance, leading to inaccurate pH calculations. The error is not constant but varies with pH, becoming more pronounced at higher pH values.[1]
Performance Under the Spectrophotometer: A Quantitative Look
Experimental data consistently demonstrates that using unpurified this compound can lead to significant deviations in pH measurements compared to its purified counterpart. These discrepancies can be as large as 0.02 pH units, a considerable error in many scientific contexts, particularly in oceanography and cell culture.[1]
In one study, pH measurements of strongly buffered solutions using unpurified mCP from seven different vendors showed deviations as large as 0.010 pH units at pH 7.4 and up to 0.018 pH units at pH 8.2 when compared to measurements with purified mCP. Following purification of the dyes from the same vendors, the pH differences were drastically reduced to within ±0.0004 pH units over a pH range of 7.4 to 8.2. This highlights that the purification process effectively eliminates vendor-specific impurities, leading to highly consistent results.
Another study comparing a single batch of unpurified and purified mCP in TRIS buffer found a significant difference in the measured pH, with the unpurified dye yielding a lower pH value (8.031 ± 0.006) compared to the purified dye (8.058 ± 0.006).
| Parameter | Unpurified this compound | Purified this compound | Reference |
| pH Deviation (at pH 7.4) | Up to 0.010 units | - | |
| pH Deviation (at pH 8.2) | Up to 0.018 units | - | |
| Inter-vendor pH Spread (pH 7.4-8.2) | Can be significant | Within ±0.0004 units | |
| pH in TRIS Buffer | 8.031 ± 0.006 | 8.058 ± 0.006 |
The Underlying Chemistry: this compound Equilibrium
The utility of this compound as a pH indicator is based on its chemical equilibrium in solution. The diprotic indicator exists in two main forms, a yellow acidic form (HI⁻) and a purple basic form (I²⁻), which have distinct absorbance maxima at 434 nm and 578 nm, respectively. The ratio of the absorbances at these two wavelengths is used to calculate the pH of the solution.
Caption: Chemical equilibrium of this compound.
Experimental Protocols
Achieving accurate and reproducible pH measurements with this compound necessitates a robust experimental protocol, encompassing both the purification of the dye and the subsequent spectrophotometric analysis.
Purification of this compound via HPLC
High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound. This technique separates the pure dye from its impurities based on their differential interactions with a stationary phase.
Materials and Equipment:
-
Preparative HPLC system with a photodiode array detector
-
Mixed-mode HPLC column (e.g., Primesep B2)
-
Mobile Phase: Acetonitrile and water, often with a modifier like trifluoroacetic acid
-
Unpurified this compound
-
Rotary evaporator
Procedure:
-
Dissolve the unpurified this compound in the mobile phase to create a concentrated solution.
-
Optimize the separation conditions on an analytical HPLC column.
-
Scale up the separation to a preparative HPLC column.
-
Inject the this compound solution onto the preparative column.
-
Monitor the elution of compounds using the photodiode array detector and collect the fraction corresponding to the pure this compound peak.
-
Combine the collected pure fractions.
-
Remove the mobile phase solvent using a rotary evaporator to obtain the purified this compound in solid form.
Caption: HPLC purification workflow for this compound.
Spectrophotometric pH Measurement
This protocol outlines the steps for determining pH using either unpurified or purified this compound. The key difference in outcome will be the accuracy of the final pH value.
Materials and Equipment:
-
Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
This compound indicator solution (prepared with either unpurified or purified dye)
-
Sample solution (e.g., seawater, buffer)
Procedure:
-
Equilibrate the sample solution to the desired temperature in the thermostatted cell holder.
-
Measure the blank absorbance of the sample at 434 nm, 578 nm, and a baseline wavelength (e.g., 740 nm).
-
Add a small, known volume of the this compound indicator solution to the sample.
-
Mix thoroughly and allow the solution to equilibrate.
-
Measure the absorbance of the sample with the indicator at 434 nm, 578 nm, and the baseline wavelength.
-
Correct the absorbances for the baseline and calculate the absorbance ratio (R = A₅₇₈ / A₄₃₄).
-
Calculate the pH using the appropriate equations that relate the absorbance ratio, temperature, and salinity to the pH on the total hydrogen ion scale (pHT).
Caption: Workflow for spectrophotometric pH measurement.
Conclusion
The evidence overwhelmingly supports the necessity of using purified this compound for accurate and reliable spectrophotometric pH measurements. While unpurified dye may be suitable for applications where high precision is not required, its use in research and quality control settings can introduce significant and variable errors. The purification of this compound, primarily through HPLC, removes interfering impurities, leading to consistent performance regardless of the original supplier. For researchers, scientists, and drug development professionals, the adoption of purified this compound and adherence to standardized protocols are essential for ensuring the integrity and comparability of experimental data. For those instances where purification is not feasible, methods have been proposed to correct for the absorbance contribution of impurities, which can substantially improve the accuracy of pH measurements made with unpurified dye.
References
- 1. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of impurities in this compound with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying m-Cresol Purple Purity: SIMCA vs. HPLC and Spectrophotometry
For researchers, scientists, and drug development professionals relying on precise pH measurements, the purity of the indicator m-Cresol Purple (mCP) is of paramount importance. Impurities in mCP can lead to significant errors in experimental results, particularly in sensitive applications like ocean acidification monitoring and pharmaceutical quality control. This guide provides a comprehensive comparison of three methods for verifying this compound purity: the modern chemometric approach of Soft Independent Modeling of Class Analogy (SIMCA), the traditional High-Performance Liquid Chromatography (HPLC) method, and a basic spectrophotometric analysis.
Performance Comparison
The choice of method for purity verification often depends on a balance of performance, cost, and available expertise. The following table summarizes the key performance metrics for SIMCA, HPLC, and a simple spectrophotometric method for the analysis of this compound.
| Performance Metric | SIMCA | HPLC | Simple Spectrophotometry |
| Principle | Multivariate classification of spectral data | Chromatographic separation of components | Measurement of absorbance at a specific wavelength |
| Primary Output | "Pass" or "Fail" classification based on a purity model | Chromatogram showing separated peaks of mCP and impurities | Absorbance value indicative of impurity levels |
| Accuracy | High (results in pH bias < 0.002)[1] | High (quantitative determination of impurities) | Moderate (provides an estimate of impurity absorption) |
| Precision | High (consistent classification) | High (RSD < 2% for quantitative analysis)[2] | Moderate to Low (dependent on instrument stability) |
| Limit of Detection (LOD) | Detects impurities causing significant spectral deviation | Low (µg/mL to ng/mL level for impurities)[3][4] | Moderate (dependent on the molar absorptivity of the impurity) |
| Analysis Time per Sample | ~5-10 minutes | ~15-30 minutes[5] | ~5 minutes |
| Equipment Cost | Moderate (requires a UV-Vis spectrophotometer) | High (requires a dedicated HPLC system) | Low (requires a basic UV-Vis spectrophotometer) |
| Expertise Required | Moderate (requires understanding of chemometric modeling) | High (requires expertise in chromatography method development) | Low (basic laboratory skills) |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for each of the three methods.
SIMCA Method Protocol
The SIMCA method utilizes a statistical model built from the spectra of known pure this compound samples to classify new, unknown samples.
1. Instrumentation:
-
UV-Vis Spectrophotometer with a spectral range of at least 350-750 nm.
2. Reagents and Materials:
-
This compound sample to be tested.
-
High-purity water (Milli-Q or equivalent).
-
Sodium Hydroxide (NaOH) solution (e.g., 0.01 M).
-
Quartz cuvettes.
3. Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in 0.01 M NaOH to a concentration that gives an absorbance maximum between 1 and 1.5. The high pH ensures the dye is in its basic form.
-
Blank Measurement: Record a baseline spectrum of the 0.01 M NaOH solution in the spectrophotometer from 350 nm to 750 nm.
-
Sample Measurement: Record the absorbance spectrum of the this compound solution from 350 nm to 750 nm.
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Apply the pre-developed SIMCA model to the corrected spectrum. The model will classify the sample as "pure" or "impure" based on its spectral characteristics.
-
HPLC Method Protocol
HPLC is a powerful technique that separates, identifies, and quantifies each component in a mixture.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound sample to be tested.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or another suitable mobile phase modifier.
3. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water with 0.1% TFA. The exact ratio will depend on the specific column and impurities being targeted.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength to the absorbance maxima of this compound and its expected impurities (e.g., 434 nm and 578 nm).
-
-
Injection and Analysis: Inject the sample onto the HPLC column and record the chromatogram.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed with a pure standard.
-
Identify and quantify any impurity peaks. Purity is typically calculated as the peak area of this compound divided by the total peak area of all components.
-
Simple Spectrophotometric Method Protocol
This method provides a rapid, qualitative assessment of purity by measuring the absorbance at a wavelength where impurities are known to absorb but this compound has minimal absorbance.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents and Materials:
-
This compound sample to be tested.
-
High-purity water.
-
Hydrochloric acid (HCl) solution (e.g., 0.01 M).
-
Quartz cuvettes.
3. Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in 0.01 M HCl. In this acidic solution, the dye is in a form where its absorbance at around 434 nm is minimal.
-
Blank Measurement: Record a baseline absorbance of the 0.01 M HCl solution at 434 nm.
-
Sample Measurement: Record the absorbance of the this compound solution at 434 nm.
-
Data Analysis: A significantly non-zero absorbance at 434 nm, after correcting for the blank, indicates the presence of impurities that absorb at this wavelength. This method is primarily used as a quick screening tool.
Visualizing the Workflows
To better understand the logical flow of each method, the following diagrams have been generated.
Conclusion
The choice of method for verifying this compound purity depends on the specific requirements of the application.
-
SIMCA offers a rapid and reliable "pass/fail" assessment, making it ideal for high-throughput quality control once a robust model has been developed. It is a powerful tool for ensuring that batches of mCP meet a predefined purity standard with minimal operator intervention.
-
HPLC remains the gold standard for purity analysis, providing detailed quantitative information about the individual impurities present. It is the preferred method for root cause analysis of purity failures and for the development and validation of purification processes.
-
Simple Spectrophotometry serves as a quick and inexpensive screening tool to detect the presence of certain types of impurities. While it lacks the specificity and quantitative power of the other methods, it can be a useful first-line check in a quality control workflow.
For researchers and professionals in drug development, a combination of these methods may be most effective. A rapid spectrophotometric or SIMCA screen can be used for routine batch checking, with the more resource-intensive HPLC analysis reserved for out-of-specification results or for initial method development and validation. Ultimately, the implementation of a rigorous purity verification program for this compound is a critical step in ensuring the accuracy and reliability of pH-dependent experimental data.
References
- 1. Detection of impurities in this compound with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]
- 2. ikev.org [ikev.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Navigating the Nuances of m-Cresol Purple: A Comparative Guide to Assessing pH-Dependent Errors in Different Batches
For researchers, scientists, and drug development professionals relying on precise pH measurements, the choice of indicator dye is paramount. m-Cresol Purple (mCP) is a widely used sulfonephthalein indicator, particularly in spectrophotometric pH measurements of aqueous solutions. However, the accuracy of these measurements can be significantly compromised by pH-dependent errors stemming from impurities that vary between different commercial batches. This guide provides an objective comparison of this compound's performance, supported by experimental data, to aid in the selection and quality control of this critical reagent.
Impurities present in commercially available this compound can lead to substantial deviations in pH measurements, with errors reported to be as large as 0.01 to 0.018 pH units.[1][2][3] These impurities can absorb light at the analytical wavelengths used for pH determination (434 nm and 578 nm), leading to inaccurate absorbance ratios and, consequently, erroneous pH values.[2][4] The nature and quantity of these impurities can differ not only between manufacturers but also between different lots from the same supplier.
The Critical Role of Purification
To mitigate these batch-to-batch variations and improve measurement accuracy, purification of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a commonly employed and effective method for removing interfering substances. Studies have consistently demonstrated that purified mCP batches exhibit significantly better agreement and reduced pH-dependent errors compared to their unpurified counterparts. In one study, the pH differences between purified mCP from seven different vendors were within ±0.0004 pH units over a pH range of 7.4 to 8.2. In contrast, unpurified mCP from the same vendors yielded pH deviations as large as 0.018 pH units at pH 8.2.
Quantitative Comparison of Unpurified and Purified this compound
The following table summarizes the reported pH-dependent errors for unpurified and purified this compound from various studies. This data highlights the significant improvement in accuracy achieved through purification.
| This compound Batch Type | pH Range | Maximum Observed pH Error (ΔpH) | Reference |
| Unpurified (Various Vendors) | 7.4 - 8.2 | Up to 0.018 | |
| Unpurified (Acros, Alfa Aesar, Ricca) | 7.19 - 8.19 | -0.0075 to -0.0156 | |
| Purified (Various Institutions) | 7.2 - 8.2 | Generally ±0.0012, but some batches up to -0.008 | |
| Purified (Seven Vendors) | 7.4 - 8.2 | ±0.0004 |
Experimental Protocols for Assessing this compound Performance
To ensure the quality and consistency of this compound batches, a rigorous experimental validation is recommended. The following protocols outline the key steps for assessing pH-dependent errors.
Preparation of Buffer Solutions
A series of buffer solutions with known pH values spanning the desired experimental range (e.g., pH 7.2 to 8.2) should be prepared. Tris (2-amino-2-hydroxymethyl-1,3-propanediol) buffers are commonly used for this purpose.
-
Procedure:
-
Prepare a stock solution of Tris buffer (e.g., 0.08 mol/kg-solution).
-
Adjust the pH of aliquots of the Tris buffer to different values within the target range by adding appropriate amounts of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
It is crucial to control the ionic strength of the buffer solutions, often by preparing them in a matrix with a similar ionic strength to the samples being analyzed (e.g., 0.7 M NaCl for seawater applications).
-
Spectrophotometric pH Measurement
Spectrophotometric measurements are performed to determine the absorbance of the this compound in the prepared buffer solutions.
-
Instrumentation: A dual-beam spectrophotometer is typically used.
-
Procedure:
-
Calibrate the spectrophotometer and verify wavelength and absorbance accuracy using traceable standards.
-
For each buffer solution, take a blank measurement using the buffer without the indicator dye.
-
Add a precise volume of the this compound solution to the buffer in a cuvette. The final concentration of the indicator should be in the range of 2.5 to 4.2 µM.
-
Measure the absorbance at the wavelengths corresponding to the absorbance maxima of the acidic (HI⁻) and basic (I²⁻) forms of the indicator, which are 434 nm and 578 nm, respectively. A measurement at a non-absorbing wavelength (e.g., 730 nm) is also recommended to correct for any baseline drift.
-
Control the temperature of the sample during measurements, as the dye's properties are temperature-dependent.
-
Data Analysis and Comparison
The collected absorbance data is used to calculate the pH and assess the performance of the this compound batch.
-
Calculation of pH: The pH is calculated from the ratio of the absorbances at 578 nm and 434 nm (R = A₅₇₈ / A₄₃₄) using a known equation that accounts for the dye's molar absorptivity ratios and dissociation constant (pKa) at the specific temperature and salinity.
-
Comparison: The spectrophotometrically determined pH values are then compared to the known pH of the buffer solutions. The difference (ΔpH) represents the error associated with the this compound batch.
-
Reference Dye: For a more direct comparison, the performance of a new batch can be compared against a well-characterized, purified reference batch of this compound.
Workflow for Assessing Different Batches of this compound
The following diagram illustrates the logical workflow for a comprehensive assessment of different this compound batches.
Caption: Workflow for comparing different batches of this compound.
Conclusion and Recommendations
The accuracy of spectrophotometric pH measurements using this compound is critically dependent on the purity of the dye. Batch-to-batch variations due to impurities can introduce significant pH-dependent errors. Therefore, it is strongly recommended that researchers:
-
Utilize purified this compound: Whenever possible, use mCP that has been purified, preferably by HPLC, to minimize errors.
-
Perform quality control on new batches: Before use in critical applications, each new batch of this compound should be validated using the experimental protocols outlined in this guide. This involves comparing its performance against standard buffer solutions or a trusted reference dye.
-
Document batch information: Meticulously record the manufacturer, lot number, and any purification details for each batch of mCP used in experiments to ensure traceability and aid in troubleshooting any unexpected results.
By implementing these quality control measures, researchers can enhance the reliability and accuracy of their pH measurements, leading to more robust and reproducible scientific outcomes.
References
A Comparative Guide to pH Measurement: m-Cresol Purple Spectrophotometry vs. Potentiometric Methods
For researchers, scientists, and drug development professionals, the accurate measurement of pH is a critical parameter in a vast array of applications. The choice of methodology can significantly impact the reliability and validity of experimental results. This guide provides an objective comparison between two prevalent techniques: the spectrophotometric determination of pH using m-Cresol Purple (mCP) and the established potentiometric method utilizing pH electrodes.
This comparison delves into the core principles, performance metrics, and experimental protocols of each method, supported by experimental data from peer-reviewed studies. The aim is to equip researchers with the necessary information to select the most appropriate technique for their specific research needs.
Principles of Measurement
This compound (mCP) Spectrophotometry: This colorimetric method relies on the pH-sensitive indicator dye, this compound. The dye exhibits a color change in response to variations in pH, which can be quantified by measuring the absorbance of light at specific wavelengths using a spectrophotometer. The ratio of the absorbance at two different wavelengths (typically 578 nm and 434 nm) is used to calculate the pH of the solution. The accuracy of this method is highly dependent on the purity of the mCP dye, as impurities can lead to significant measurement errors[1][2][3].
Potentiometric pH Measurement: This electrochemical technique measures the potential difference (voltage) between a pH-sensitive electrode (typically a glass electrode) and a reference electrode immersed in the sample solution[4][5]. The glass electrode's membrane develops a potential that is proportional to the hydrogen ion activity in the solution. This potential difference is then converted into a pH value using the Nernst equation. For accurate measurements, potentiometric systems require regular calibration with standard buffer solutions of known pH.
Performance Comparison
The choice between this compound spectrophotometry and potentiometric pH measurements often depends on the specific requirements of the application, such as the desired level of precision, the nature of the sample, and operational constraints.
| Performance Metric | This compound Spectrophotometry | Potentiometric pH Measurement |
| Precision | High (±0.0004 pH units) | Moderate (±0.003 to ±0.01 pH units) |
| Accuracy | High, but dependent on dye purity. Impurities can cause biases >0.01 pH units. With purified dye, differences can be within ±0.0004 pH units. | Dependent on proper and frequent calibration. Subject to drift and junction potentials. |
| Optimal pH Range | ~7.0 - 8.1 for seawater applications | Wide range, typically 0-14 pH units |
| Response Time | Relatively fast, requires mixing of dye with the sample. | Generally provides real-time, continuous measurements. |
| Interferences | Dye impurities are a major source of error. Sample turbidity can also interfere with absorbance readings. | Susceptible to electrical interference and electrode fouling. Temperature fluctuations can affect readings. |
| Calibration | Requires determination of dye characteristics and purification. | Frequent calibration with standard buffers is necessary. |
| Sample Type Suitability | Ideal for clear solutions. Can be used in complex matrices like seawater with appropriate corrections. | Versatile, but can be challenging in samples with low ionic strength or those that can foul the electrode. |
Experimental Protocols
Spectrophotometric pH Measurement with this compound
This protocol outlines the general steps for determining pH using purified this compound, primarily in a seawater context.
-
Dye Preparation: A stock solution of purified this compound (mCP) is prepared. The dye can be purified using techniques like High-Performance Liquid Chromatography (HPLC) to remove impurities that can affect accuracy.
-
Sample Preparation: The water sample is brought to a constant and known temperature, typically in a thermostatted water bath.
-
Blank Measurement: A background absorbance reading of the sample is taken in a spectrophotometer cell at two wavelengths (e.g., 434 nm and 578 nm) before the addition of the dye.
-
Dye Addition: A small, precise volume of the mCP stock solution is added to the sample in the spectrophotometer cell. The solution is then thoroughly mixed.
-
Absorbance Measurement: The absorbance of the sample with the added dye is measured at the same two wavelengths.
-
pH Calculation: The pH is calculated from the ratio of the absorbances at the two wavelengths, the temperature, and the salinity of the sample, using established equations.
Potentiometric pH Measurement
This protocol describes the standard procedure for measuring pH using a potentiometric electrode.
-
Electrode Preparation and Maintenance: The pH electrode is inspected for any damage and to ensure it is filled with the appropriate electrolyte solution. The electrode is rinsed with deionized water and blotted dry before use.
-
Calibration: A two-point or three-point calibration is performed using standard buffer solutions of known pH that bracket the expected pH of the sample. The temperature of the buffers should be the same as the sample.
-
Sample Measurement: The calibrated electrode is immersed in the sample solution. The solution should be stirred gently to ensure homogeneity.
-
Reading Stabilization: The pH reading is allowed to stabilize before being recorded. The stability is indicated by a minimal drift in the pH value over a short period.
-
Post-Measurement Care: After measurement, the electrode is rinsed with deionized water and stored in an appropriate storage solution to keep the glass membrane hydrated.
Visualization of Experimental Workflow
The following diagram illustrates a common application where both methods are used in conjunction: the calibration of a potentiometric pH electrode using the highly precise spectrophotometric method with this compound.
Caption: Workflow for calibrating a potentiometric pH electrode using this compound spectrophotometry.
Conclusion
Both this compound spectrophotometry and potentiometric methods are valuable tools for pH measurement, each with its own set of advantages and limitations. Spectrophotometry with purified mCP offers superior precision and is an excellent choice for applications demanding the highest accuracy, such as ocean acidification research. However, it is more labor-intensive and susceptible to interferences from dye impurities and sample turbidity.
Potentiometry provides a convenient, real-time, and versatile method for a wide range of applications and is particularly well-suited for continuous monitoring. Its accuracy is critically dependent on frequent and careful calibration. For many routine laboratory and process applications, the convenience and immediacy of potentiometric measurements outweigh the higher precision of the spectrophotometric method.
Ultimately, the selection of the appropriate pH measurement technique requires a careful consideration of the specific experimental goals, the required level of accuracy and precision, the nature of the sample, and the available resources. For the most demanding applications, a combination of both techniques, such as using spectrophotometry to calibrate potentiometric electrodes, can provide the highest level of confidence in the obtained pH data.
References
- 1. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of impurities in this compound with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]
- 3. Detection of impurities in this compound with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. de.endress.com [de.endress.com]
- 5. How is pH Measured in Potentiometry? [unacademy.com]
Safety Operating Guide
Proper Disposal of m-Cresol Purple: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of m-Cresol Purple, a common pH indicator, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, prudent laboratory practices should always be observed.[1][2] It is recommended to treat all laboratory chemicals with caution as unpredictable reactions can occur.[2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Protective gloves
-
Protective clothing
-
Eye protection, such as safety glasses with side shields or chemical safety goggles[2][3]
Handling:
-
Avoid all unnecessary personal contact.
-
Use in a well-ventilated area to avoid inhalation of any dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when handling the substance.
-
Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water. If irritation persists, seek medical attention.
Spill Management
In the event of a spill, the following procedures should be followed:
Minor Spills:
-
Clean up all spills immediately.
-
Avoid generating airborne dust.
-
Wipe up the spill and place the material in a sealed bag or container for disposal.
-
Wash the spill site after the material has been collected.
Major Spills:
-
Clear the area of all personnel and move upwind.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Ventilate the area.
-
Contain the spill with inert materials such as sand, earth, or vermiculite.
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations. Waste disposal requirements can vary significantly by location.
General Disposal Guidance:
-
Consult Local Authorities: Always consult with your institution's environmental health and safety (EHS) office or the local waste management authority for specific disposal instructions.
-
Waste Hierarchy: A common approach to waste management follows a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal if no other options are available.
-
Container Disposal: Empty containers may retain product residue. They should be handled in the same manner as the substance itself and should not be cut, drilled, ground, or welded. Recycle containers if possible, or dispose of them in an authorized landfill.
For cresol derivatives in general, which are chemically related to this compound, established disposal methods include:
-
Incineration: A rotary kiln incinerator (820–1,600 °C) or a fluidized bed incinerator (450–980 °C) can be used.
-
Landfill: Burial in a licensed landfill is another option.
-
Biological Wastewater Treatment: Cresol compounds can be effectively degraded in activated sludge systems.
One suggested disposal method for this compound is Flinn Scientific's Disposal Method #26a, which is an option to consider in consultation with your EHS department.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Property | Value |
| pH Indicator Range 1 | 1.2 (Red) - 2.8 (Yellow) |
| pH Indicator Range 2 | 7.4 (Yellow) - 9.0 (Purple) |
| Molecular Formula | C₂₁H₁₈O₅S |
| Molecular Weight | 382.43 g/mol |
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
Caption: A flowchart outlining the decision-making process for the compliant disposal of this compound waste.
References
Personal protective equipment for handling m-Cresol Purple
Essential Safety and Handling Guide for m-Cresol Purple
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of all chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring the well-being of laboratory personnel and adherence to safety standards. While this compound is not classified as a hazardous substance under OSHA or GHS guidelines, prudent laboratory practices are always recommended.[1][2]
Key Safety and Physical Data
To facilitate quick reference and risk assessment, the following table summarizes the key quantitative safety and physical property data for this compound.
| Property | Value |
| Chemical Formula | C₂₁H₁₈O₅S |
| Molecular Weight | 382.43 g/mol |
| Appearance | Dark green or dark blue crystalline powder.[1][3] |
| Odor | Odorless.[2] |
| Solubility | Soluble in water and alcohol. |
| pH Indicator Range | pH 1.2 (red) to 2.8 (yellow) and pH 7.4 (yellow) to 9.0 (purple). |
| NFPA Ratings | Health: 0, Flammability: 1, Instability: 0. |
Operational Plan: From Handling to Storage
Adherence to a standardized operational workflow is critical for minimizing exposure and preventing contamination. The following step-by-step procedures detail the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection : Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact with the powder.
-
Hand Protection : Wear protective gloves, such as nitrile, butyl, or neoprene, to prevent skin contact. Gloves should be inspected for integrity before use and replaced if damaged. Hands should be washed thoroughly after removing gloves.
-
Body Protection : A laboratory coat or overalls should be worn to protect clothing.
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with the powder, to minimize the potential for inhalation.
-
Avoid Dust Formation : Take care to avoid generating dust when handling the solid form of this compound.
-
Weighing : If weighing the powder, do so on a tared weigh boat or paper within a fume hood or an enclosure to contain any airborne particles.
-
Solution Preparation : When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.
-
General Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the substance.
Storage Plan
-
Container : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials : Keep away from strong oxidizing agents.
-
Labeling : Ensure the container is clearly labeled with the chemical name and any relevant hazard information.
Accidental Release Measures
In the event of a spill:
-
Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. The spill area should then be wiped down.
-
Ventilation : Ensure the area is well-ventilated.
-
PPE : Wear the appropriate PPE as described above during cleanup.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory environment.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All waste containing this compound must be handled in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance
-
Waste Collection :
-
Collect solid waste, including unused this compound and contaminated materials (e.g., weigh boats, paper towels), in a designated, clearly labeled, and sealed waste container.
-
Aqueous solutions of this compound should be collected in a separate, labeled liquid waste container.
-
-
Waste Segregation :
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Labeling Waste Containers :
-
Clearly label all waste containers with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.
-
-
Consult Institutional Guidelines :
-
Follow your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
-
Flinn Scientific Disposal Method #26a :
-
For non-hazardous solid waste like this compound, Flinn Scientific suggests Disposal Method #26a. This method generally involves packaging the waste for disposal in a licensed landfill. However, it is imperative to confirm with local regulations before proceeding. Always consult with your EHS officer to ensure this disposal method is appropriate for your location.
-
By adhering to these safety and handling protocols, laboratory professionals can confidently work with this compound while maintaining a safe and compliant research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
